molecular formula C12H15NO2 B6617376 (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone CAS No. 207558-39-2

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B6617376
CAS No.: 207558-39-2
M. Wt: 205.25 g/mol
InChI Key: WMEQIJXKEGOFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS 207558-39-2) is a synthetic chalcone derivative of significant interest in medicinal chemistry research. This compound, with the molecular formula C12H15NO2 and a molecular weight of 205.25, belongs to a class of compounds known as open-chain flavonoids, which are widely studied for their versatile pharmacological activities . Researchers value this compound primarily for its potential in antiviral and antimicrobial applications. Chalcones and their derivatives have demonstrated suitable antiviral effects by selectively targeting a range of viral enzymes, including lactate dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and topoisomerase-II . Furthermore, they show excellent potential for combating pathogenic bacteria and fungi, including multidrug-resistant strains, with proposed mechanisms of action involving the inhibition of efflux pumps like NorA . The pyrrolidine moiety within its structure is a common feature in compounds with a wide range of beneficial pharmacological effects, including anti-infective and anticarcinogenic activities . This makes (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone a valuable building block in the design and synthesis of novel bioactive molecules for probing disease mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling information.

Properties

IUPAC Name

(3-methoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11-6-4-5-10(9-11)12(14)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEQIJXKEGOFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354927
Record name Pyrrolidine, 1-(3-methoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207558-39-2
Record name Pyrrolidine, 1-(3-methoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive technical overview for the synthesis and characterization of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone, a valuable chemical intermediate. Known also as 1-(3-methoxybenzoyl)pyrrolidine, this molecule belongs to the amide class of compounds, which are foundational in numerous areas of chemical and pharmaceutical research. The pyrrolidine motif is a prevalent feature in many biologically active molecules, influencing properties such as solubility and receptor affinity.[1] This document provides researchers, scientists, and drug development professionals with a robust framework, detailing a reliable synthetic pathway, in-depth characterization methodologies, and the underlying scientific principles that govern the experimental choices.

Core Synthesis: Amide Bond Formation via Nucleophilic Acyl Substitution

The synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is most efficiently achieved through the acylation of pyrrolidine with 3-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[2]

Mechanistic Rationale

The reaction mechanism is initiated by the nucleophilic attack of the secondary amine (pyrrolidine) on the highly electrophilic carbonyl carbon of the acyl chloride (3-methoxybenzoyl chloride). The lone pair of electrons on the nitrogen atom of pyrrolidine acts as the nucleophile. This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine or an excess of pyrrolidine itself, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Synthetic Workflow Diagram

Start Starting Materials: - 3-Methoxybenzoyl Chloride - Pyrrolidine - Anhydrous Solvent (e.g., DCM) - Base (e.g., Triethylamine) Reaction Amide Coupling Reaction (Nucleophilic Acyl Substitution) - Stir at 0°C to RT - Monitor by TLC Start->Reaction Combine Reagents Workup Aqueous Work-up 1. Quench with H₂O 2. Extract with organic solvent 3. Wash with aq. HCl, aq. NaHCO₃, brine Reaction->Workup Reaction Complete Purification Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography (Silica Gel) Workup->Purification Crude Product Product (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (Final Product) Purification->Product Purified Product

Caption: Workflow for the synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

Detailed Experimental Protocol

Materials:

  • 3-Methoxybenzoyl chloride (1.0 eq)[3]

  • Pyrrolidine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 3-methoxybenzoyl chloride (1.0 eq) and anhydrous dichloromethane.

  • Initial Cooling: Cool the solution to 0°C using an ice bath. This is done to control the initial exothermic reaction upon addition of the amine.

  • Reagent Addition: In a separate flask, prepare a solution of pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirring acyl chloride solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 8-16 hours.[2]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (3-methoxybenzoyl chloride) is fully consumed.

  • Aqueous Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing:

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes as the eluent, to afford the pure (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized product, a suite of analytical techniques is employed. High-resolution mass spectrometry is a powerful tool for this purpose, providing high selectivity and mass accuracy.[4]

Characterization Workflow Diagram

Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) - Structural Elucidation - Purity Assessment Product->NMR MS Mass Spectrometry (e.g., GC-MS, ESI-MS) - Molecular Weight - Fragmentation Pattern Product->MS IR IR Spectroscopy (FTIR) - Functional Group ID (C=O, C-O) Product->IR Confirmation Structural Confirmation & Purity Verified NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Analytical workflow for the characterization of the final product.

Expected Analytical Data

The following tables summarize the physical properties and expected spectral data for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

Table 1: Physical and Chemical Properties

PropertyValueReference
Synonym 1-(3-methoxybenzoyl)pyrrolidine[5]
CAS Number 207558-39-2[5][6]
Molecular Formula C₁₂H₁₅NO₂[5][6]
Molecular Weight 205.26 g/mol [6]
Appearance Colorless to Yellow Liquid or Semi-Solid[5]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.30t, J = 7.8 Hz1HAr-H (C5)Aromatic proton coupled to two neighbors.
~7.05m2HAr-H (C4, C6)Aromatic protons in a complex multiplet.
~6.90m1HAr-H (C2)Aromatic proton shifted upfield by methoxy group.
~3.85s3H-OCH₃ Singlet for the methoxy group protons.[7]
~3.60t, J = 6.8 Hz2HN-CH₂ (Pyrrolidine)Protons adjacent to nitrogen, deshielded.
~3.45t, J = 6.8 Hz2HN-CH₂ (Pyrrolidine)Protons adjacent to nitrogen, potentially distinct due to rotational hindrance.
~1.90m4H-CH₂ -CH₂ - (Pyrrolidine)Overlapping multiplets for the other two methylene groups in the pyrrolidine ring.

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~170.0C =O (Amide)Carbonyl carbon, highly deshielded.
~159.5C -OCH₃ (Aromatic)Aromatic carbon attached to the electron-donating methoxy group.
~137.5C -C=O (Aromatic)Quaternary aromatic carbon attached to the carbonyl group.
~129.5Ar-C HAromatic methine carbon.
~118.0Ar-C HAromatic methine carbon.
~115.0Ar-C HAromatic methine carbon.
~112.5Ar-C HAromatic methine carbon, shielded by the methoxy group.[7]
~55.5-OC H₃Methoxy carbon.
~49.0N-C H₂ (Pyrrolidine)Pyrrolidine carbon adjacent to nitrogen.
~46.0N-C H₂ (Pyrrolidine)The second pyrrolidine carbon adjacent to nitrogen, potentially non-equivalent.
~26.0-C H₂- (Pyrrolidine)Pyrrolidine methylene carbon.
~24.0-C H₂- (Pyrrolidine)The other pyrrolidine methylene carbon.

Table 4: Mass Spectrometry and IR Spectroscopy Data

TechniqueExpected ResultRationale
Mass Spectrometry (ESI+) m/z = 206.1181 ([M+H]⁺)Corresponds to the protonated molecular ion of C₁₂H₁₅NO₂.
IR Spectroscopy (cm⁻¹) ~1630 (strong)C=O stretch, characteristic of a tertiary amide.
~1260, ~1040 (strong)C-O stretch of the aryl ether (methoxy group).
~2850-2960 (medium)C-H stretches of the aliphatic pyrrolidine ring.

Safety and Handling

  • 3-Methoxybenzoyl chloride is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyrrolidine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

  • 1-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 11217561. PubChem. [Link]

  • Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. ResearchGate. [Link]

  • Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS. TÜBİTAK Academic Journals. [Link]

  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. National Criminal Justice Reference Service. [Link]

  • Synthesis of substituted pyrrolidines. Diva-Portal.org. [Link]

  • CAS 207558-39-2 | (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. Hoffman Fine Chemicals. [Link]

  • Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]

  • Spectroscopic characterization and crystal structures of two cathinone derivatives. ScienceDirect. [Link]

Sources

Synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amide functional group is a ubiquitous and critical structural motif in medicinal chemistry, present in a vast majority of clinically approved small-molecule drugs and biologics[1]. The target molecule, (3-methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2), is a tertiary amide comprising a 3-methoxybenzoyl core and a cyclic pyrrolidine appendage. This whitepaper provides a highly detailed, self-validating methodology for synthesizing this compound from basic, commercially available reagents. By prioritizing mechanistic causality over rote procedure, this guide equips researchers with the logic required to scale, troubleshoot, and validate amide coupling workflows[2].

Retrosynthetic Strategy & Chemical Rationale

The logical disconnection for this target is the central C–N amide bond, which traces back to 3-methoxybenzoic acid (m-anisic acid) as the electrophilic component and pyrrolidine as the nucleophilic amine.

Direct condensation of a carboxylic acid and an amine is thermodynamically disfavored at ambient temperatures due to the immediate formation of an unreactive zwitterionic ammonium carboxylate salt[3]. To drive the reaction forward, the carboxylic acid must be converted into a highly reactive electrophilic species. While modern discovery chemistry often employs in situ peptide coupling reagents (e.g., HATU, TCFH)[4], the acid chloride activation route using thionyl chloride (SOCl₂) remains the gold standard for scalable, atom-economical, and cost-effective synthesis.

Retrosynthesis SM1 3-Methoxybenzoic Acid (Electrophile) RouteA Method A: Acid Chloride Activation (SOCl2) SM1->RouteA + SOCl2, cat. DMF RouteB Method B: in situ Coupling Activation (HATU/TCFH) SM1->RouteB + Coupling Agent, Base SM2 Pyrrolidine (Nucleophile) SM2->RouteB Target (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (Target Amide) RouteA->Target + Pyrrolidine, Et3N RouteB->Target Amide Bond Formation

Figure 1: Divergent synthetic pathways for the synthesis of the target tertiary amide.

Mechanistic Causality: The "Why" Behind the Protocol

To ensure high-fidelity execution, one must understand the underlying physical chemistry of the two distinct reaction phases:

Phase 1: Catalytic Activation (The Vilsmeier-Haack Intermediate) Adding SOCl₂ directly to 3-methoxybenzoic acid results in a sluggish reaction. To accelerate this, a catalytic amount of N,N-dimethylformamide (DMF) is introduced. DMF reacts with SOCl₂ to form a highly electrophilic chloroiminium ion (the Vilsmeier-Haack reagent). This intermediate rapidly attacks the carboxylic acid, facilitating the expulsion of SO₂ and HCl gases to yield 3-methoxybenzoyl chloride, while simultaneously regenerating the DMF catalyst.

Phase 2: Nucleophilic Acyl Substitution & pKa Dynamics Pyrrolidine is a potent, sterically unhindered secondary nucleophile. As it attacks the acid chloride, a tetrahedral intermediate is formed, which collapses to yield the amide and one equivalent of hydrochloric acid (HCl). Because pyrrolidine is highly basic (pKa ~11.3), the generated HCl would rapidly protonate unreacted pyrrolidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. To circumvent this, a stoichiometric excess of a sacrificial tertiary amine—such as triethylamine (Et₃N, pKa ~10.7)—is added. Et₃N is sterically hindered (preventing it from acting as a competing nucleophile) but sufficiently basic to neutralize the HCl, driving the reaction to >95% completion.

Quantitative Data: Reagent Stoichiometry

The following table outlines the precise stoichiometry required for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
3-Methoxybenzoic Acid 152.151.0 eq1.52 gPrimary Electrophile
Thionyl Chloride (SOCl₂) 118.971.5 eq1.10 mLActivating Agent
DMF 73.090.05 eq38 µLActivation Catalyst
Pyrrolidine 71.121.2 eq0.99 mLPrimary Nucleophile
Triethylamine (Et₃N) 101.192.5 eq3.48 mLSacrificial Base
Dichloromethane (DCM) 84.93-40 mLAprotic Solvent

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. Each step contains a physical or analytical checkpoint to ensure the reaction is proceeding as theoretically predicted.

Step 1: Acid Chloride Formation
  • Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser vented through a gas scrubber (to neutralize SO₂/HCl).

  • Suspend 3-methoxybenzoic acid (1.52 g, 10 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere.

  • Add catalytic DMF (38 µL), followed by the dropwise addition of SOCl₂ (1.10 mL, 15 mmol) at room temperature.

  • Validation Checkpoint 1: Observe immediate, vigorous gas evolution. The opaque suspension will gradually transition into a clear, homogenous pale-yellow solution as the insoluble acid converts to the highly soluble acid chloride.

  • Stir for 2 hours. Validation Checkpoint 2: Gas evolution must completely cease, indicating full conversion.

  • Concentrate the mixture in vacuo to remove unreacted SOCl₂ and DCM, yielding the crude 3-methoxybenzoyl chloride as a viscous oil. Re-dissolve in fresh anhydrous DCM (10 mL).

Step 2: Amide Coupling
  • In a separate oven-dried flask, dissolve pyrrolidine (0.99 mL, 12 mmol) and Et₃N (3.48 mL, 25 mmol) in anhydrous DCM (10 mL). Cool the solution to 0 °C using an ice bath to control the exothermic coupling.

  • Add the solvated acid chloride dropwise to the amine solution over 15 minutes.

  • Validation Checkpoint 3: A white precipitate (Et₃N·HCl salts) will immediately form, visually confirming the nucleophilic acyl substitution is occurring.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Validation Checkpoint 4: Perform Thin Layer Chromatography (TLC) (Eluent: 1:1 EtOAc/Hexanes). The acid chloride (which converts to the methyl ester on a methanol-quenched TLC aliquot) should be completely absent, replaced by a new, lower-Rf UV-active spot (the product).

Step 3: Orthogonal Liquid-Liquid Extraction

The workup relies on precise pH manipulation to isolate the neutral target molecule from acidic and basic impurities.

  • Quench the reaction by adding 20 mL of deionized water. Transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 20 mL). Logic: This protonates and removes excess pyrrolidine and Et₃N into the aqueous waste.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Logic: This deprotonates any trace unreacted 3-methoxybenzoic acid, moving it to the aqueous phase.

  • Brine Wash: Wash with saturated NaCl (20 mL) to draw residual water out of the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (3-methoxyphenyl)(pyrrolidin-1-yl)methanone as a pale yellow oil or low-melting solid.

ValidationWorkflow Step1 1. Activation Phase (Acid Chloride Formation) Val1 Validation: Gas evolution ceases Solution clears Step1->Val1 Step2 2. Coupling Phase (Nucleophilic Attack) Val2 Validation: Amine salt precipitates TLC confirms conversion Step2->Val2 Step3 3. Quench & Workup (Phase Separation) Val3 Validation: pH-directed extraction removes SMs Step3->Val3 Step4 4. Isolation (Purification) Val4 Validation: LC-MS & NMR confirm purity >95% Step4->Val4 Val1->Step2 Val2->Step3 Val3->Step4

Figure 2: Self-validating experimental workflow ensuring high-fidelity amide coupling.

Analytical Characterization

To verify the structural integrity and purity of the synthesized (3-methoxyphenyl)(pyrrolidin-1-yl)methanone, cross-reference the isolated compound against the following theoretical spectroscopic parameters:

Analytical TechniqueExpected Diagnostic Signals
LC-MS (ESI+) [M+H]⁺ m/z = 206.1 (Base peak corresponding to the protonated amide).
¹H NMR (400 MHz, CDCl₃)δ 3.80 (s, 3H) : Methoxy (-OCH₃) protons.δ 3.65 (t, 2H) & 3.45 (t, 2H) : Pyrrolidine N-CH₂ protons. Note: These appear as two distinct signals due to restricted rotation around the partial double bond of the amide.δ 6.95 - 7.30 (m, 4H) : Aromatic protons exhibiting a classic meta-substituted splitting pattern.
¹³C NMR (100 MHz, CDCl₃)δ 169.5 : Carbonyl (C=O) carbon.δ 159.5 : Aromatic C-OCH₃ carbon.δ 55.4 : Methoxy carbon.δ 49.5, 46.2 : Pyrrolidine N-CH₂ carbons.
TLC (1:1 EtOAc/Hexanes)Rf ≈ 0.40 . The spot will be strongly UV-active (254 nm) and will stain positively with Dragendorff's reagent (indicating a tertiary amide/amine).

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: Journal of Medicinal Chemistry (via PMC - NIH) URL:[Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution Source: PMC - NIH URL:[Link]

  • Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course Source: ACS Publications (Journal of Chemical Education) URL:[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI (Molecules) URL:[Link]

Sources

Technical Guide: Chemical Properties & Applications of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2), a robust benzamide scaffold used extensively in medicinal chemistry as a fragment for structure-activity relationship (SAR) studies and as a stable intermediate in the synthesis of neuroactive agents.

Executive Summary

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is a tertiary benzamide characterized by a meta-methoxy substitution on the phenyl ring and a pyrrolidine amide cap.[1] Unlike primary or secondary amides, this molecule exhibits high metabolic stability against proteolytic enzymes due to the steric bulk and cyclic nature of the pyrrolidine ring. It serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly in the design of inhibitors targeting G-protein coupled receptors (GPCRs) and as a bioisostere for N-anisoyl-2-pyrrolidinone (Aniracetam) derivatives.

Chemical Identity & Physicochemical Profile

This section consolidates the fundamental data required for analytical verification and formulation.

Nomenclature & Identifiers
ParameterValue
IUPAC Name (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone
Common Synonyms 1-(3-Methoxybenzoyl)pyrrolidine; 3-Methoxy-N,N-tetramethylenebenzamide
CAS Registry Number 207558-39-2
Molecular Formula C₁₂H₁₅NO₂
SMILES COc1cccc(C(=O)N2CCCC2)c1
InChI Key WMEQIJXKEGOFTK-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueContext/Relevance
Molecular Weight 205.26 g/mol Ideal for FBDD (Rule of 3 compliant).
Physical State Viscous oil / Semi-solidLow melting point due to lack of H-bond donors.
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; blood-brain barrier (BBB) permeable.
Topological Polar Surface Area (TPSA) 29.5 ŲHigh permeability profile (< 90 Ų).
H-Bond Donors 0Increases membrane permeability.
H-Bond Acceptors 2Carbonyl oxygen and Methoxy oxygen.
pKa (Conjugate Acid) ~ -0.5 (Amide O)Very weak base; neutral at physiological pH.

Synthetic Methodologies

Two primary routes are recommended based on scale and available reagents. Method A is preferred for high-throughput library synthesis, while Method B is optimized for green chemistry standards.

Method A: Acid Chloride Activation (Standard)

Best for: Small-scale, rapid synthesis (mg to g scale).

  • Reagents: 3-Methoxybenzoyl chloride (1.0 eq), Pyrrolidine (1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM).

  • Protocol:

    • Step 1: Dissolve pyrrolidine and Et₃N in anhydrous DCM at 0°C under N₂ atmosphere.

    • Step 2: Dropwise add 3-Methoxybenzoyl chloride (dissolved in DCM) to the amine solution. Critical: Maintain temperature < 5°C to prevent side reactions.

    • Step 3: Warm to room temperature (RT) and stir for 2 hours.

    • Step 4: Quench with 1M HCl (removes unreacted amine), wash with NaHCO₃ (removes acid), and brine.

    • Step 5: Dry over MgSO₄ and concentrate in vacuo.

Method B: Carbodiimide Coupling (Green Route)

Best for: Avoiding moisture-sensitive acid chlorides.

  • Reagents: 3-Methoxybenzoic acid (1.0 eq), Pyrrolidine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DMF or Ethyl Acetate.

  • Protocol:

    • Step 1: Activate the carboxylic acid with EDC/HOBt in solvent for 30 mins at RT.

    • Step 2: Add pyrrolidine.

    • Step 3: Stir for 12-16 hours at RT.

    • Step 4: Standard aqueous workup.

Visualization: Synthetic Pathway

Synthesis Start 3-Methoxybenzoic Acid Activation Activation (SOCl2 or EDC/HOBt) Start->Activation Step 1 Intermediate Active Intermediate (Acyl Chloride / Ester) Activation->Intermediate Product (3-Methoxyphenyl) (pyrrolidin-1-yl)methanone Intermediate->Product Step 2: Nucleophilic Acyl Substitution Reagent + Pyrrolidine (Base) Reagent->Product

Caption: Conversion of 3-methoxybenzoic acid to the target benzamide via acyl activation.

Reactivity & Metabolic Stability

Understanding the stability of the amide bond is crucial for its application as a drug scaffold.

Amide Bond Resonance

The pyrrolidine nitrogen is part of a tertiary amide. The lone pair on the nitrogen delocalizes into the carbonyl system, creating a partial double bond character (C-N).

  • Consequence: Restricted rotation around the C-N bond.

  • NMR Signature: In ¹H NMR, the pyrrolidine protons often appear as broad multiplets or distinct rotameric signals at low temperatures due to this restricted rotation.

Metabolic Soft Spots

While the amide bond is resistant to plasma hydrolysis, the molecule is susceptible to hepatic metabolism.

  • O-Demethylation (Major Pathway): CYP450 enzymes (specifically CYP2D6 or CYP2C19) typically target the methoxy group, converting it to a phenol.

    • Product: (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone.

    • Implication: This metabolite may undergo Phase II conjugation (glucuronidation).

  • Amide Hydrolysis (Minor Pathway): Amidases may cleave the amide bond, but steric hindrance from the pyrrolidine ring slows this process significantly compared to linear amides.

Visualization: Metabolic Fate

Metabolism Parent (3-Methoxyphenyl) (pyrrolidin-1-yl)methanone CYP CYP450 (Oxidation) Parent->CYP Amidase Amidase (Hydrolysis) Parent->Amidase Phenol Metabolite 1: (3-Hydroxyphenyl)... (Active/Conjugation ready) CYP->Phenol O-Demethylation Acid Metabolite 2: 3-Methoxybenzoic Acid Amidase->Acid Cleavage Pyrrolidine Pyrrolidine Amidase->Pyrrolidine

Caption: Predicted metabolic pathways: Oxidative O-demethylation (primary) and hydrolytic cleavage (secondary).

Biological Context & Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of 3" compliant fragment (MW < 300, ClogP < 3, H-donors/acceptors < 3). It is frequently screened against:

  • GPCRs: Dopamine and Serotonin receptors (due to the aryl-amide motif).

  • Ion Channels: As a pore blocker or modulator.

Structural Relationship to Bioactive Agents

The (3-methoxyphenyl)(pyrrolidin-1-yl)methanone scaffold is structurally homologous to several cognition enhancers and tubulin inhibitors.

  • Aniracetam Analog: It lacks the internal lactam carbonyl of Aniracetam but retains the N-benzoyl core. This often results in improved hydrolytic stability while maintaining AMPA receptor positive allosteric modulator (PAM) potential.

  • Tubulin Inhibitors: Substituted benzoyl pyrrolidines (e.g., related trimethoxy variants) have been identified as inhibitors of tubulin polymerization, acting similarly to colchicine but with reduced toxicity [1].

Safety & Handling (SDS Summary)

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (room temperature is generally stable, but 2-8°C is preferred for long-term storage to prevent slow oxidation).

  • Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • Sigma-Aldrich. (2025). (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone Product Sheet. Retrieved from [2]

  • PubChem. (2025).[3] Compound Summary: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.[2][4] National Library of Medicine. Retrieved from

  • BenchChem. (2025). Technical Whitepaper: Analysis of Pyrrolidine-Benzamide Scaffolds. Retrieved from

  • ChemScene. (2025). Safety Data Sheet: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. Retrieved from

Sources

A Proposed Research Framework for Elucidating the Mechanism of Action of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is a synthetic compound for which the mechanism of action remains largely uncharacterized in public-domain scientific literature. Its chemical structure, featuring a substituted phenyl ring and a pyrrolidine moiety, suggests potential interaction with central nervous system targets, a characteristic common to many novel psychoactive substances (NPS). This guide outlines a comprehensive, multi-tiered research framework designed to systematically investigate the pharmacological and toxicological profile of this compound. As a Senior Application Scientist, the following narrative provides not just a sequence of protocols, but the underlying strategic rationale for each experimental choice. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of novel chemical entities.

| Introduction: Structural Alerts and Hypothesis Generation

The structure of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone does not immediately map to a single, well-known pharmacological class. However, its core components provide logical starting points for investigation. The pyrrolidine ring is a common feature in several classes of compounds, including synthetic cathinones and pyrrolidinophenones, which are known to interact with monoamine transporters. The methoxyphenyl group can influence binding to various receptors, including serotonergic and adrenergic systems.

Given this structural ambiguity, a broad, unbiased screening approach is the most scientifically rigorous starting point. Our primary hypothesis is that the compound acts as a modulator of monoamine transporters (dopamine, norepinephrine, and/or serotonin). A secondary hypothesis is that it may possess affinity for G-protein coupled receptors (GPCRs) commonly targeted by psychoactive compounds. This guide details a systematic approach to test these hypotheses, moving from broad, high-throughput screening to specific, functional characterization.

| Tier 1: Initial Target Screening and Affinity Profiling

| Experimental Protocol: Radioligand Binding Assays

This protocol describes a generalized procedure for assessing the binding affinity of the test compound to a panel of 44 common CNS targets.

Objective: To determine the dissociation constant (Ki) of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone at multiple receptors, transporters, and ion channels.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for competition binding assays (e.g., 0.1 nM to 100 µM).

  • Membrane Preparation: Utilize commercially prepared cell membranes or tissue homogenates expressing the target of interest (e.g., HEK293 cells transfected with the human dopamine transporter, hDAT).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target (e.g., [³H]-WIN 35,428 for hDAT), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filtermat, washing several times with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation and Trustworthiness: The protocol's integrity is maintained by including appropriate controls:

  • Total Binding: Radioligand + membranes (no competitor).

  • Non-Specific Binding: Radioligand + membranes + a high concentration of a known, unlabeled ligand for the target (e.g., 10 µM cocaine for hDAT).

  • Vehicle Control: To ensure the solvent does not interfere with the assay.

| Data Presentation: Interpreting Binding Affinity

The results from the binding screen should be compiled into a clear, concise table. A Ki value of less than 1 µM is generally considered significant and warrants further investigation.

Target ClassSpecific TargetKi (nM)
Monoamine Transporters Dopamine Transporter (DAT)Experimental Value
Norepinephrine Transporter (NET)Experimental Value
Serotonin Transporter (SERT)Experimental Value
GPCRs 5-HT₂ Receptor FamilyExperimental Value
Cannabinoid CB₁ ReceptorExperimental Value
µ-Opioid ReceptorExperimental Value
... (other targets)......

| Tier 2: Functional Characterization of Primary Targets

Identifying binding affinity is only the first step. It is crucial to determine whether this binding results in a functional effect (i.e., is the compound an agonist, antagonist, or inverse agonist?). This section details the protocols for functional assays based on the primary targets identified in Tier 1.

| Experimental Protocol: Neurotransmitter Uptake Assay

If Tier 1 results indicate high affinity for monoamine transporters (DAT, NET, SERT), a direct functional assessment of neurotransmitter uptake is necessary.

Objective: To measure the potency of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone to inhibit the uptake of dopamine, norepinephrine, or serotonin into synaptosomes or transfected cells.

Methodology:

  • Cell/Tissue Preparation: Use either synaptosomes prepared from rodent brain tissue (e.g., striatum for DAT) or cell lines (e.g., HEK293) stably expressing the transporter of interest.

  • Assay Initiation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT) for 10-20 minutes at 37°C.

  • Neurotransmitter Addition: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

  • Incubation: Allow the uptake reaction to proceed for a short period (e.g., 5-10 minutes). The incubation must be within the linear range of uptake over time.

  • Termination: Stop the uptake by rapid filtration through a filtermat, followed by washing with ice-cold buffer.

  • Measurement and Analysis: Quantify the amount of radiolabeled neurotransmitter taken up by the cells/synaptosomes using a scintillation counter. Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of neurotransmitter uptake.

| Experimental Workflow: GPCR Signaling Pathway Analysis

If Tier 1 results indicate high affinity for a specific GPCR, the next logical step is to determine the compound's effect on downstream signaling. The workflow below illustrates the decision-making process.

GPCR_Functional_Workflow start High-Affinity GPCR Hit (from Binding Assay) assay_choice Select Functional Assay Based on GPCR Subtype start->assay_choice camp_assay cAMP Accumulation Assay assay_choice->camp_assay  Gαs / Gαi coupled?   ip1_assay IP-One (IP₁) Assay assay_choice->ip1_assay  Gαq coupled?   arrestin_assay β-Arrestin Recruitment Assay assay_choice->arrestin_assay  Assess biased agonism?   data_analysis Analyze Dose-Response Curve (EC₅₀ / IC₅₀) camp_assay->data_analysis ip1_assay->data_analysis arrestin_assay->data_analysis conclusion Determine Functional Activity: Agonist, Antagonist, or Inverse Agonist data_analysis->conclusion

Caption: Workflow for GPCR functional characterization.

| Hypothetical Signaling Pathway

Based on the potential for monoamine transporter interaction, a primary mechanism could involve the blockade of neurotransmitter reuptake, leading to increased synaptic concentrations of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT).

Monoamine_Transporter_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal presynaptic_neuron Neuron vesicle Vesicle (DA/NE/5-HT) presynaptic_neuron->vesicle synthesis neurotransmitter DA / NE / 5-HT vesicle->neurotransmitter release dat Monoamine Transporter (DAT/NET/SERT) neurotransmitter->dat reuptake receptor Postsynaptic Receptors neurotransmitter->receptor binds downstream Downstream Signaling (e.g., Action Potential) receptor->downstream activates compound (3-Methoxyphenyl) (pyrrolidin-1-yl)methanone compound->dat BLOCKS

Caption: Hypothesized mechanism: Blockade of monoamine reuptake.

| Tier 3: In Vivo Behavioral Analysis

Once an in vitro mechanism is established, it is imperative to determine if this translates to a physiological effect in a whole-organism model. Behavioral pharmacology provides insights into the compound's psychoactive properties, abuse liability, and potential therapeutic applications.

| Experimental Protocol: Locomotor Activity Assessment

Objective: To assess whether the compound has stimulant or depressant effects in rodents.

Methodology:

  • Animal Acclimation: Acclimate mice or rats to the testing environment (e.g., open-field arenas equipped with infrared beam grids) for at least 60 minutes.

  • Compound Administration: Administer various doses of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (and a vehicle control) via a relevant route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the animals back into the arenas and record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes.

  • Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effect. Compare dose groups to the vehicle control using ANOVA. An increase in locomotor activity suggests a stimulant effect, while a decrease suggests a sedative effect.

| Conclusion and Future Directions

This guide presents a logical and scientifically rigorous framework for the initial characterization of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. By progressing from broad affinity screening to specific functional assays and finally to in vivo behavioral validation, researchers can build a comprehensive pharmacological profile. The data generated through these tiers will elucidate the compound's primary mechanism of action, paving the way for more advanced studies, including metabolism, toxicology, and potential therapeutic or abuse liability assessment. Each step is designed with internal controls and validation checkpoints to ensure the generation of trustworthy and reproducible data, which is the cornerstone of modern drug discovery and pharmacology.

References

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology. URL: [Link]

  • Title: High-Throughput Screening for CNS Applications. Source: Methods in Molecular Biology. URL: [Link]

  • Title: Locomotor activity. Source: Current Protocols in Neuroscience. URL: [Link]

Pharmacological profile of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Characterization of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Abstract

This technical guide provides a comprehensive framework for the pharmacological evaluation of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2), a compound of interest due to its structural motifs—a pyrrolidine ring and a methoxyphenyl group—which are prevalent in centrally active agents, including synthetic cathinones. Given the sparse public data on its biological activity, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered approach, from initial in vitro target screening to preliminary pharmacokinetic profiling. The narrative emphasizes the causal logic behind experimental choices, presenting self-validating protocols and robust data interpretation strategies essential for characterizing novel chemical entities in the modern drug discovery landscape.

Introduction: Structural Rationale for Investigation

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is a synthetic compound whose pharmacological profile is largely uncharacterized in peer-reviewed literature. Its chemical architecture, however, provides a strong rationale for systematic investigation. The pyrrolidine ring is a key structural feature in a class of potent psychoactive substances known as pyrovalerone cathinones, which are known to interact with monoamine transporters. These compounds typically act as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to significant psychostimulant effects.

The presence of the methoxyphenyl group further warrants investigation, as substitutions on the phenyl ring can modulate potency, selectivity, and metabolic stability. Therefore, it is hypothesized that (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is likely to exhibit activity as a monoamine transporter inhibitor.

This guide outlines the logical progression of experiments required to build a comprehensive pharmacological profile for this molecule, serving as a template for the evaluation of other novel psychoactive substances (NPS).

Tier 1: Primary Target Engagement and Mechanism of Action

The foundational step in characterizing a compound with a pyrovalerone-like scaffold is to determine its affinity for and functional effect on the primary hypothesized targets: the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The critical scientific question is not only if it binds, but how it affects transporter function—as a reuptake inhibitor (blocker) or a substrate (releaser). This distinction is paramount, as blockers (like cocaine) and releasers (like amphetamine) have distinct neurochemical and behavioral profiles.

Experimental Workflow: A Triad of In Vitro Assays

A robust in vitro evaluation relies on a sequence of binding and functional assays to build a complete picture of the compound's interaction with monoamine transporters.

G cluster_0 Tier 1: In Vitro Profiling A Compound QC (Purity, Identity) B Radioligand Binding Assay (Determine Affinity: Ki) A->B C Uptake Inhibition Assay (Determine Potency: IC50) B->C D Monoamine Efflux Assay (Determine Mechanism: Releaser vs. Blocker) C->D E Data Synthesis (Affinity, Potency, Mechanism) D->E

Caption: Tier 1 In Vitro Experimental Workflow.

Protocol: Radioligand Binding Assays

Causality: This experiment is the first step to confirm direct physical interaction between the test compound and the transporter protein. It quantifies binding affinity (Kᵢ), a measure of how tightly the drug binds to the target. A low Kᵢ value suggests high affinity.

Methodology:

  • Cell Culture & Membrane Preparation: Utilize HEK293 cells stably expressing human DAT, NET, or SERT. Harvest cells and prepare membrane fractions via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, incubate cell membranes with a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET, [³H]-citalopram for SERT) and a range of concentrations of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

  • Incubation & Separation: Allow the reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate membrane-bound from free radioligand.

  • Detection & Analysis: Quantify the radioactivity trapped on the filters using liquid scintillation counting. Data are analyzed using non-linear regression to determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Protocol: Synaptosomal Uptake Inhibition Assays

Causality: While binding assays confirm interaction, they do not describe the functional consequence. Uptake inhibition assays measure the compound's ability to block the primary function of the transporter: clearing neurotransmitters from the synaptic cleft. This provides a functional potency value (IC₅₀).

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (resealed presynaptic nerve terminals) from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT/NET).

  • Pre-incubation: Pre-incubate synaptosomes with various concentrations of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone or vehicle control.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled monoamine ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Analysis: Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes. The results are used to calculate the IC₅₀ value for the inhibition of monoamine uptake.

Protocol: Monoamine Efflux (Releaser) Assays

Causality: This assay is critical for differentiating between a reuptake inhibitor (which only blocks uptake) and a substrate or "releaser" (which can also cause the transporter to reverse its function and expel neurotransmitter into the synapse).

Methodology:

  • Cell Culture & Loading: Use HEK293 cells expressing the target transporter (DAT, NET, or SERT). Load the cells by incubating them with a radiolabeled monoamine (e.g., [³H]-MPP+ or [³H]-dopamine).

  • Wash & Baseline: Wash the cells to remove extracellular radiolabel and measure the baseline level of spontaneous efflux over a short period.

  • Compound Addition: Add various concentrations of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. A known releasing agent (e.g., d-amphetamine) and a known reuptake inhibitor (e.g., cocaine) must be used as positive and negative controls, respectively.

  • Quantification: At set time points, collect the extracellular buffer and lyse the cells. Quantify the radioactivity in both fractions.

  • Analysis: Calculate the percentage of efflux over baseline. A significant, concentration-dependent increase in efflux indicates the compound is a substrate/releaser.

Anticipated Data and Interpretation

The data from these assays should be compiled to form a coherent initial profile.

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Binding Affinity (Kᵢ, nM) Hypothetical ValueHypothetical ValueHypothetical Value
Uptake Inhibition (IC₅₀, nM) Hypothetical ValueHypothetical ValueHypothetical Value
Efflux (EC₅₀, nM) >10,000 (No Release)>10,000 (No Release)>10,000 (No Release)
DAT/SERT Selectivity Ratio IC₅₀ (SERT) / IC₅₀ (DAT)--

Interpretation: A potent inhibitor profile (low nM Kᵢ and IC₅₀ values at DAT and NET with >10-fold selectivity over SERT) and a lack of efflux activity would classify (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone as a cocaine-like psychostimulant. This profile is associated with a high abuse liability.

Tier 2: Preliminary ADME and Pharmacokinetic Profiling

Once the primary mechanism is established, understanding the compound's disposition in the body is the next critical step. ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine a drug's exposure and duration of action.

cluster_adme ADME Pathway Oral Oral Administration Gut Absorption (GI Tract) Oral->Gut Dissolution Blood Distribution (Systemic Circulation) Gut->Blood Permeation Liver Metabolism (Phase I/II Enzymes) Blood->Liver Kidney Excretion (Urine/Feces) Blood->Kidney Target Target Site (e.g., Brain) Blood->Target Liver->Blood Metabolites

Caption: Generalized ADME Pathway for an Orally Administered CNS Drug.

Protocol: In Vitro Metabolic Stability

Causality: This assay predicts how quickly the compound will be broken down by liver enzymes, providing an early estimate of its half-life in vivo. The methoxy group and pyrrolidine ring are potential sites of metabolism.

Methodology:

  • System Setup: Incubate a low concentration (e.g., 1 µM) of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone with human liver microsomes (HLM) fortified with the necessary cofactor, NADPH.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Bioanalysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Protocol: Preliminary Rodent Pharmacokinetics (PK)

Causality: An in vivo PK study provides real-world data on how a compound is absorbed, distributed, and eliminated in a living system, defining critical parameters like peak concentration (Cₘₐₓ) and total exposure (AUC).

Methodology:

  • Animal Dosing: Administer a single dose of the compound to a cohort of male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose assesses oral bioavailability.

  • Blood Sampling: Collect sparse blood samples from the tail vein at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process the blood to plasma and store frozen until analysis.

  • Bioanalysis: Precipitate plasma proteins and analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent drug over time.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters.

Key Pharmacokinetic Parameters
ParameterDefinitionImportance
Cₘₐₓ Maximum observed plasma concentrationRelates to efficacy and acute toxicity
Tₘₐₓ Time to reach CₘₐₓIndicates rate of absorption
AUC Area Under the Curve (Total drug exposure)Core measure of bioavailability and overall exposure
t₁/₂ Elimination Half-lifeDetermines dosing interval and time to steady-state
F% Oral BioavailabilityFraction of oral dose reaching systemic circulation

Interpretation: A compound with high oral bioavailability (F% > 50%) and a moderate half-life (t₁/₂ = 2-8 hours) might be suitable for further development. Rapid clearance and low bioavailability would necessitate chemical modifications to improve its drug-like properties.

Conclusion and Future Directions

This guide outlines a foundational strategy for the pharmacological characterization of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. The proposed workflow will establish its primary molecular target, mechanism of action, and fundamental pharmacokinetic properties.

Should this compound prove to be a potent and selective DAT/NET inhibitor with favorable preliminary ADME/PK properties, subsequent steps would include:

  • Off-Target Screening: Profiling against a broad panel of receptors and ion channels to identify potential liabilities.

  • In Vivo Behavioral Pharmacology: Assessing its effects in animal models of psychostimulation, reward, and cognition.

  • Definitive Toxicology: Conducting formal safety and toxicology studies as required for preclinical development.

This systematic approach ensures that decisions in a drug discovery program are based on a robust, logical, and scientifically sound foundation, transforming an uncharacterized molecule into a well-defined pharmacological entity.

References

  • Ilic, M., Maier, J. J., Holy, M., Jaentsch, K., Liechti, M. E., Lubec, G., Baumann, M. H., Sitte, H. H., & Luethi, D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Shulgin, A. T., Shulgin, L. A., & Jacob, P., 3rd. (1986). A protocol for the evaluation of new psychoactive drugs in man. Methods and Findings in Experimental and Clinical Pharmacology, 8(5), 313–320. Available at: [Link]

  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942. Available at: [Link]

  • ResearchGate. (n.d.). In vitro vesicular monoamine transporter 2 (VMAT2) binding affinity in the rat brain and inhibition of [3H]DA uptake in rat striatal synaptosomes. ResearchGate. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 207558-39-2 | (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. Hoffman Fine Chemicals. Available at: [Link]

  • American Chemical Society. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)

Solubility Profiling of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2), also known as 1-(3-methoxybenzoyl)pyrrolidine, is a tertiary amide characterized by a phenyl ring substituted with a methoxy group at the meta position and a pyrrolidine ring attached via a carbonyl linker.

This guide provides a technical framework for understanding the solubility behavior of this compound. In the absence of pharmacopeial monographs, this document synthesizes structural analysis with standard solubility protocols to guide solvent selection for synthesis, purification, and biological assay preparation.[1]

Physicochemical Profile (Theoretical & Observed)
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₂H₁₅NO₂Moderate molecular weight (205.26 g/mol )
Physical State Low-melting solid or semi-solidHigh potential for "oiling out" in aqueous mixtures; likely miscible with oils above MP.[1]
Predicted LogP ~1.5 – 2.2Lipophilic; poor water solubility, high affinity for organic solvents.[1]
H-Bond Donors 0No acidic protons; cannot donate H-bonds to solvents.[1]
H-Bond Acceptors 2 (Amide O, Methoxy O)Good solubility in protic solvents (Alcohols) via H-bond acceptance.[1]

Solubility Prediction & Solvent Compatibility[1]

Based on the Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the solubility profile of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is dictated by its tertiary amide core and the lipophilic methoxyphenyl moiety.[1]

Theoretical Solubility Profile

The compound lacks hydrogen bond donors, making it a polar aprotic solute.[1] It interacts best with solvents that can accommodate its dipole moment while solvating the hydrophobic phenyl and pyrrolidine rings.[1]

  • High Solubility (Recommended):

    • Chlorinated Solvents (DCM, Chloroform): Excellent solvency due to favorable dipole-dipole interactions and dispersion forces.[1]

    • Polar Aprotic Solvents (DMSO, DMF, DMAc): The "Gold Standard" for stock solutions. The high dielectric constant of DMSO stabilizes the amide dipole.[1]

    • Alcohols (Methanol, Ethanol): Good solubility.[1] The solvent hydroxyls donate H-bonds to the amide carbonyl and methoxy oxygen.[1]

  • Moderate Solubility:

    • Ethers (THF, Diethyl Ether): Soluble, but may require higher volumes compared to DCM.

    • Esters (Ethyl Acetate): Good for extraction, though less solubilizing than chlorinated counterparts.[1]

  • Low/Poor Solubility:

    • Water: The hydrophobic burden (C12 skeleton) outweighs the polarity of the amide bond.[1] Expected solubility is < 1 mg/mL.[1]

    • Aliphatic Hydrocarbons (Hexane, Heptane): The polarity of the amide bond typically leads to phase separation or precipitation in strictly non-polar alkanes.

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Select Application BioAssay Biological Assay Start->BioAssay Synthesis Synthesis / Extraction Start->Synthesis Crystallization Crystallization Start->Crystallization DMSO DMSO / DMF (Stock > 100 mM) BioAssay->DMSO Requirement: Miscibility with Media DCM DCM / Ethyl Acetate (High Solubility) Synthesis->DCM Requirement: Ease of Removal Mixed Binary System: EtOH + Water or EtOAc + Hexane Crystallization->Mixed Requirement: Saturation Control

Figure 1: Decision matrix for solvent selection based on the intended experimental application.

Experimental Protocols for Solubility Determination

Since specific literature values are sparse, researchers must validate solubility empirically.[1] The following protocols are designed for Self-Validating accuracy.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility (saturation point). Best For: Pre-formulation and crystallization studies.[1]

  • Preparation: Weigh ~10 mg of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the test solvent (e.g., PBS pH 7.4, Ethanol).

  • Agitation: Shake or vortex at room temperature (25°C) for 24 hours.

    • Checkpoint: If the solid dissolves completely, add more solid until a suspension persists.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.

  • Quantification: Dilute the supernatant (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (Detection @ 254 nm).

Protocol B: Kinetic Solubility (Turbidimetric)

Purpose: Rapid estimation for biological screening (HTS). Best For: Avoiding compound precipitation in cellular assays.[1]

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Titration: Spike the DMSO stock into an aqueous buffer (PBS) in a 96-well plate to estimating final concentrations of 1, 10, 50, and 100 µM.

  • Detection: Measure absorbance at 620 nm (turbidity) immediately and after 4 hours.

  • Result: The concentration at which Abs_620 increases significantly indicates the solubility limit (precipitation point).[1]

Critical Technical Considerations

The "Oiling Out" Phenomenon

As a low-melting solid/semi-solid, this compound is prone to "oiling out" rather than crystallizing when precipitated from solvents.[1]

  • Mechanism: When the solubility limit is exceeded in a mixed solvent system (e.g., adding water to an ethanolic solution), the compound may form a second liquid phase (an oil) instead of a solid precipitate.

  • Mitigation: If oiling occurs during purification, switch to a solvent system with a larger boiling point differential or seed the mixture with a known crystal (if available).

Stability in Solution
  • Amide Bond Stability: The tertiary amide bond is generally robust against hydrolysis at neutral pH.[1]

  • DMSO Oxidation: While stable in DMSO, avoid prolonged storage (>1 month) at room temperature without inert gas (Argon/Nitrogen), as trace impurities in DMSO can sometimes lead to N-oxide formation or other artifacts over long periods.

Visualization: Solubility Workflow

SolubilityWorkflow Sample Solid Sample (Excess) Solvent Test Solvent (Added Stepwise) Sample->Solvent Equilibrium Equilibrium (24h Agitation) Solvent->Equilibrium Mixing Filter Filtration / Centrifugation Equilibrium->Filter Saturated Solution Analysis HPLC / UV-Vis Quantification Filter->Analysis Supernatant

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Summary Table: Estimated Solubility Profile

Solvent ClassRepresentative SolventEstimated SolubilityApplication
Polar Aprotic DMSO> 50 mg/mLRecommended for Bio-Assay Stock
Chlorinated Dichloromethane (DCM)> 100 mg/mLRecommended for Synthesis/Workup
Alcohol Ethanol (EtOH)10 - 50 mg/mLFormulation / Crystallization
Aqueous PBS (pH 7.4)< 0.1 mg/mLBiological Media (Requires co-solvent)
Hydrocarbon Hexane< 1 mg/mLAnti-solvent for precipitation

References

  • Compound Identification: Sigma-Aldrich. (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone Product Page. CAS 207558-39-2.[1] Link

  • Physical Properties: ChemScene. Chemical Safety and Property Data for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. Link

  • Solubility Methodology: Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Amide Solubility Principles: BenchChem. Solubility of Benzamide Derivatives in Organic Solvents. Link

Sources

Spectroscopic Characterization and Analytical Profiling of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2), also known as 1-(3-methoxybenzoyl)pyrrolidine, is a highly versatile tertiary benzamide. Structurally, it consists of a 3-methoxybenzoyl moiety conjugated to a pyrrolidine ring. This compound serves as a critical building block in medicinal chemistry—often utilized in the synthesis of Fibroblast Activation Protein (FAP) inhibitors, modafinil analogs, and as a stable precursor for the chemoselective synthesis of aryl ketones[1].

This whitepaper provides an in-depth technical guide to the spectroscopic characterization (NMR, FT-IR, and MS) of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. By detailing the causality behind experimental choices and providing self-validating analytical protocols, this guide is designed to serve researchers and drug development professionals in structural elucidation and quality control workflows.

Introduction: Chemical Context & Utility

In modern synthetic workflows, N-acylpyrrolidines are highly valued for their unique electronic properties. The lone pair on the pyrrolidine nitrogen strongly delocalizes into the carbonyl


-system. This resonance not only imparts significant stability to the amide bond but also plays a crucial mechanistic role in organometallic chemistry. As demonstrated by Ghinato et al. (2021), N-acylpyrrolidines like 1-(3-methoxybenzoyl)pyrrolidine form stable tetrahedral intermediates when reacted with organolithium reagents, effectively suppressing notorious over-addition side reactions and allowing for the fast, aerobic synthesis of ketones[1][2].

Understanding the spectroscopic signature of this molecule requires acknowledging this strong C–N partial double bond, which dictates its behavior in Nuclear Magnetic Resonance (NMR) and its vibrational modes in Infrared (IR) spectroscopy.

Synthetic Workflow & Sample Preparation

To obtain high-purity spectroscopic data, the compound must be synthesized and purified to remove any trace acidic or nucleophilic impurities that could cause signal broadening or degradation.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Dissolve 3-methoxybenzoyl chloride (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar) to prevent acyl chloride hydrolysis.

  • Amidation: Add triethylamine (Et₃N, 2.0 equiv) as an acid scavenger, followed by the dropwise addition of pyrrolidine (1.1 equiv).

  • Causality of Temperature Control: The reaction is highly exothermic. Maintaining 0 °C during addition prevents the formation of colored degradation byproducts and minimizes the evaporation of the volatile pyrrolidine.

  • Workup (Self-Validating Step): Allow the reaction to warm to room temperature over 2 hours. Monitor via Thin-Layer Chromatography (TLC; UV active at 254 nm). Once the acyl chloride is consumed, quench with saturated aqueous NaHCO₃. The alkaline quench is a self-validating step: it neutralizes the HCl byproduct and removes any unreacted 3-methoxybenzoic acid into the aqueous layer.

  • Purification: Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure tertiary amide as a viscous oil or low-melting solid.

Workflow A 3-Methoxybenzoyl Chloride + Pyrrolidine B Nucleophilic Acyl Substitution (Et3N, CH2Cl2, 0 °C to RT) A->B C (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (Crude) B->C D Purification (Flash Chromatography) C->D E Analytical Profiling D->E F NMR (1H, 13C) Structural Elucidation E->F G FT-IR Functional Group ID E->G H LC-MS / EI-MS Molecular Weight & Fragmentation E->H

Figure 1: Synthetic and analytical workflow for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is defined by the restricted rotation around the C–N amide bond. At room temperature, the rotation rate is slower than the NMR timescale. Consequently, the two


-CH₂ groups of the pyrrolidine ring are magnetically inequivalent (one is syn to the carbonyl oxygen, the other is anti), resulting in distinct chemical shifts.
Experimental Protocol
  • Solvent: CDCl₃ (provides a deuterium lock and does not exchange with the sample).

  • Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.

  • Self-Validation (VT-NMR): To prove that the splitting of the pyrrolidine signals is due to restricted rotation (rotamers) and not an impurity, perform a Variable Temperature (VT) NMR experiment. Heating the sample to 80 °C in DMSO-d₆ will increase the thermal energy, overcoming the rotational barrier and causing the distinct

    
    -CH₂ signals to coalesce into a single peak.
    
Data Presentation: ¹H and ¹³C NMR Assignments

Table 1: ¹H NMR Data (400 MHz, CDCl₃) | Chemical Shift (


, ppm) | Multiplicity | Integration | Assignment | Causality / Notes |
| :--- | :--- | :--- | :--- | :--- |
| 7.30 | t (J = 8.0 Hz) | 1H | Ar-H (C5) | Meta to both substituents; couples with H4 and H6. |
| 7.12 | m | 1H | Ar-H (C2) | Ortho to methoxy and carbonyl; singlet-like multiplet. |
| 7.08 | dt (J = 7.6, 1.2 Hz) | 1H | Ar-H (C6) | Ortho to carbonyl; deshielded by C=O anisotropy. |
| 6.95 | ddd (J = 8.2, 2.6, 1.0 Hz)| 1H | Ar-H (C4) | Ortho to methoxy; shielded by oxygen lone pair donation. |
| 3.82 | s | 3H | -OCH₃ | Typical methoxy singlet. |
| 3.65 | t (J = 6.8 Hz) | 2H | Pyrrolidine 

-CH₂ | Syn to carbonyl oxygen (deshielded). | | 3.42 | t (J = 6.8 Hz) | 2H | Pyrrolidine

-CH₂ | Anti to carbonyl oxygen. | | 1.85 – 1.98 | m | 4H | Pyrrolidine

-CH₂ | Overlapping multiplets from the two

-CH₂ groups. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) | Chemical Shift (


, ppm) | Assignment | Causality / Notes |
| :--- | :--- | :--- |
| 169.2 | C=O (Amide) | Highly deshielded carbonyl carbon. |
| 159.5 | Ar-C (C3) | Attached to electronegative oxygen (-OCH₃). |
| 138.8 | Ar-C (C1) | Attached to the carbonyl group. |
| 129.4 | Ar-C (C5) | Unsubstituted aromatic carbon. |
| 119.6 | Ar-C (C6) | Unsubstituted aromatic carbon. |
| 115.8 | Ar-C (C4) | Shielded by ortho-methoxy resonance. |
| 112.9 | Ar-C (C2) | Shielded by ortho-methoxy resonance. |
| 55.4 | -OCH₃ | Typical methoxy carbon. |
| 49.6, 46.1 | Pyrrolidine 

-C | Two signals due to restricted C–N rotation (rotamers). | | 26.4, 24.4 | Pyrrolidine

-C | Two signals due to restricted C–N rotation. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to confirm the functional group integrity of the molecule, specifically verifying the formation of the tertiary amide and the absence of starting materials.

Experimental Protocol
  • Method: Attenuated Total Reflectance (ATR) FT-IR.

  • Causality of Choice: ATR requires no sample preparation (e.g., KBr pellets), preventing moisture absorption that could obscure the 3000–3500 cm⁻¹ region.

Key Vibrational Bands
  • Amide I Band (~1630 cm⁻¹): The C=O stretch of a tertiary amide appears at a lower wavenumber than typical ketones (~1715 cm⁻¹) or primary amides (~1650 cm⁻¹). Because there is no N–H bond, there is no hydrogen bonding to lower the frequency; however, the intense resonance donation from the pyrrolidine nitrogen significantly weakens the C=O double bond character, shifting it to ~1630 cm⁻¹.

  • Absence of N–H Stretch: A critical self-validating feature is the complete absence of broad bands above 3100 cm⁻¹, confirming that no primary or secondary amines (unreacted pyrrolidine) remain.

  • C–O–C Asymmetric Stretch (~1250 cm⁻¹): A strong, sharp band corresponding to the aryl-alkyl ether linkage of the 3-methoxy group.

  • Aromatic C=C Stretches (~1580, 1485 cm⁻¹): Characteristic skeletal vibrations of the meta-substituted benzene ring.

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry provides the exact molecular weight and structural connectivity through fragmentation analysis.

Experimental Protocol
  • Intact Mass (LC-ESI-MS): Using Electrospray Ionization in positive mode, the molecule easily protonates at the amide oxygen or nitrogen, yielding a strong pseudo-molecular ion

    
     at m/z 206.1.
    
  • Structural Elucidation (EI-MS): Electron Ionization at 70 eV is used to induce hard fragmentation.

Causality of EI Fragmentation

Under 70 eV EI conditions, the radical cation


 (m/z 205) undergoes rapid 

-cleavage. The C–N bond is cleaved because the resulting 3-methoxybenzoyl cation (an acylium ion) is highly stabilized by resonance from the aromatic ring and the methoxy group. This acylium ion at m/z 135 typically forms the base peak (100% relative abundance). Subsequent neutral loss of carbon monoxide (CO, 28 Da) yields the 3-methoxyphenyl cation at m/z 107.

Fragmentation M Molecular Ion [M]+• m/z 205 F1 3-Methoxybenzoyl Cation m/z 135 (Base Peak) M->F1 α-Cleavage F2 Pyrrolidine Radical Neutral Loss M->F2 F3 3-Methoxyphenyl Cation m/z 107 F1->F3 -CO F4 Loss of CO Neutral Loss F1->F4

Figure 2: Primary electron ionization (EI) mass fragmentation pathway.

Conclusion

The analytical profile of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is highly characteristic of tertiary N-acylpyrrolidines. The restricted rotation of the C–N bond provides a distinct, self-validating NMR signature featuring split


 and 

pyrrolidine signals. FT-IR confirms the tertiary nature of the amide through the isolated Amide I band at ~1630 cm⁻¹ and the absence of N–H stretching. Finally, EI-MS definitively maps the connectivity through a resonance-driven

-cleavage pathway, yielding a dominant acylium ion at m/z 135. By adhering to the protocols and mechanistic principles outlined in this guide, researchers can ensure rigorous quality control and structural verification of this important chemical scaffold.

References

  • Ghinato, S., Territo, D., Maranzana, A., Capriati, V., Blangetti, M., Prandi, C. (2021). "A Fast and General Route to Ketones from Amides and Organolithium Compounds under Aerobic Conditions: Synthetic and Mechanistic Aspects." Chemistry - A European Journal, 27(8), 2868-2874. Available at:[Link][1]

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin, Heidelberg. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at:[Link]

Sources

Literature review on the synthesis and applications of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis and Applications of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Abstract

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is a synthetic amide incorporating a methoxy-substituted aromatic ring and a saturated five-membered pyrrolidine heterocycle. While specific, direct applications of this molecule are not extensively documented in peer-reviewed literature, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, prized for the three-dimensional architecture it imparts.[1][2] Similarly, the methoxyphenyl group is a common feature in a wide range of pharmacologically active compounds. This guide provides a comprehensive analysis of the most robust and efficient synthetic pathways to this molecule, focusing on the principles of amide bond formation. Furthermore, it explores the potential therapeutic applications of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone by dissecting its core components and drawing parallels with structurally related compounds known for their significant biological activities, including potential roles in oncology and neuropharmacology.

Rationale and Strategies for Synthesis

The synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is fundamentally an exercise in amide bond formation, one of the most crucial reactions in organic and medicinal chemistry.[3] The challenge lies in the direct condensation of a carboxylic acid (3-methoxybenzoic acid) and an amine (pyrrolidine), which is thermodynamically unfavorable at ambient temperatures due to a competing acid-base reaction.[4] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. Two primary, field-proven strategies are employed for this transformation: the Acyl Chloride Method and the use of modern Coupling Reagents.

Strategy 1: The Acyl Chloride Method

This classic and highly reliable approach, often referred to as the Schotten-Baumann reaction, involves a two-step process.[4] First, the carboxylic acid is converted to a highly reactive acyl chloride. Second, the acyl chloride is reacted with the amine.

  • Step 1: Formation of 3-Methoxybenzoyl Chloride: The hydroxyl group of 3-methoxybenzoic acid is a poor leaving group. It is converted into an excellent leaving group by reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[][6] Thionyl chloride is often preferred for higher-boiling point substrates as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.[][7] A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction via the formation of a Vilsmeier reagent intermediate.[6]

  • Step 2: Amidation with Pyrrolidine: The resulting 3-methoxybenzoyl chloride possesses a highly electrophilic carbonyl carbon, which is readily attacked by the nucleophilic nitrogen of pyrrolidine.[][8] This reaction is vigorous and often exothermic.[] A crucial component of this step is the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[8] Its purpose is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without this base, the HCl would protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction.[8]

Strategy 2: Direct Coupling with Amide Coupling Reagents

In recent decades, a vast array of "coupling reagents" has been developed to facilitate amide bond formation in a single pot, avoiding the need to isolate the often moisture-sensitive acyl chloride.[3] These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then consumed by the amine.[3]

Common classes of coupling reagents include:

  • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][] While effective, DCC can lead to the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove. To mitigate side reactions and potential racemization, additives like 1-hydroxybenzotriazole (HOBt) are often included.

  • Uronium/Aminium and Phosphonium Salts: Reagents such as HATU, HBTU, and PyBOP are highly efficient and generate water-soluble byproducts, simplifying purification.[] They react with the carboxylic acid to form active esters which subsequently react with the amine.

While highly effective, especially for complex molecules in peptide synthesis, these reagents are often more expensive than the traditional thionyl chloride route. For a straightforward synthesis like that of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone, the acyl chloride method remains a cost-effective and robust choice.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start_acid 3-Methoxybenzoic Acid reagent1 SOCl₂ (Thionyl Chloride) catalytic DMF start_acid->reagent1 Activation intermediate 3-Methoxybenzoyl Chloride reagent1->intermediate start_amine Pyrrolidine intermediate->start_amine Nucleophilic Attack product (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone start_amine->product reagent2 Base (e.g., Triethylamine) reagent2->product HCl Scavenging

Detailed Experimental Protocol (Acyl Chloride Method)

This protocol describes a representative procedure for the synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

Materials:

  • 3-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Pyrrolidine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

Step 1: Synthesis of 3-Methoxybenzoyl Chloride

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-methoxybenzoic acid (1.0 eq).

  • Add anhydrous toluene or DCM (approx. 10 mL per gram of acid).

  • Add thionyl chloride (1.2 - 1.5 eq) dropwise to the suspension at room temperature.

  • Add one drop of DMF as a catalyst.

  • Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-methoxybenzoyl chloride, typically a yellow oil or solid, is often used directly in the next step without further purification due to its moisture sensitivity.[6][7]

Step 2: Synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

  • In a separate oven-dried 250 mL round-bottom flask under an inert atmosphere, dissolve pyrrolidine (1.0 eq) and triethylamine (1.1 - 1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.[]

  • Dissolve the crude 3-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled, stirred pyrrolidine solution over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

Work-up and Purification:

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

Potential Applications and Biological Rationale

While (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is primarily available as a research chemical, its constituent scaffolds provide a strong rationale for its investigation in several therapeutic areas.[9] The analysis of these pharmacophores allows for the prediction of its potential biological activity.

The Pyrrolidine Scaffold: A Privileged Heterocycle

The five-membered pyrrolidine ring is one of the most common nitrogen-containing heterocycles found in FDA-approved medicines.[10] Its non-planar, sp³-hybridized nature provides a three-dimensional framework that can effectively explore the binding pockets of biological targets, a distinct advantage over flat, aromatic systems.[1][2] Pyrrolidine derivatives have demonstrated an exceptionally broad range of biological activities.[1][11]

Table 1: Representative Biological Activities of Pyrrolidine-Containing Compounds

Therapeutic Area Example Activity/Target Reference(s)
Oncology Cytotoxicity against various cancer cell lines, tubulin polymerization inhibition. [12][13]
Neuroscience Psychomotor stimulation (synthetic cathinones), modulation of CNS receptors. [14][15][16]
Anti-inflammatory Inhibition of N-acylethanolamine acid amidase (NAAA). [12]
Antiviral/Antibacterial Inhibition of viral replication or bacterial growth. [10][17]

| Antidiabetic | Modulation of enzymes or receptors involved in glucose metabolism. |[1] |

Predicted Biological Activity Profile

Based on its structural similarity to other well-studied molecules, two primary areas of potential activity can be hypothesized for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

  • Potential Anticancer Activity: The methoxyphenyl moiety is a key pharmacophore in many potent anticancer agents that function by inhibiting tubulin polymerization, such as combretastatin.[12] These agents bind to tubulin, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent programmed cell death (apoptosis).[12] It is plausible that the 3-methoxyphenyl group in the target molecule could confer similar antimitotic properties.

  • Potential CNS Activity: The core structure of the title compound is analogous to a class of synthetic cathinones known as pyrovalerone derivatives (e.g., α-PVP), which contain a pyrrolidine ring.[14][16] These substances act as potent psychomotor stimulants, primarily by inhibiting the reuptake of monoamine neurotransmitters like dopamine and norepinephrine.[14] This structural parallel suggests that (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone could potentially interact with monoamine transporters or other CNS targets.

Biological_Pathway

Conclusion

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is a readily accessible compound through established and robust synthetic methodologies, primarily involving the activation of 3-methoxybenzoic acid and subsequent amidation with pyrrolidine. While its direct biological functions are yet to be fully elucidated, a detailed analysis of its structural components—the privileged pyrrolidine scaffold and the pharmacologically relevant methoxyphenyl group—provides a compelling rationale for its investigation as a modulator of biological systems. The potential for this molecule to exhibit anticancer or CNS-related activities, based on clear structural precedents, marks it as a compound of interest for further research and screening in drug discovery programs.

References

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. RSC Publishing. [Link]

  • Chemical Science. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • ACS Publications. (2021, June 9). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 199-207. [Link]

  • Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. PrepChem.com. [Link]

  • Hsieh, M. C., Hsieh, D. R., Chen, Y. A., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry, 21(10), 2799-2806. [Link]

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]

  • Raimondi, M. V., Amato, A., & Spampinato, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 793. [Link]

  • ResearchGate. (2016, March 8). (PDF) Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. ResearchGate. [Link]

  • Lindsley, C. W., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208-12. [Link]

  • MDPI. (2025, October 16). Bioactivities of a New Pyrrolidine Alkaloid from the Root Barks of Orixa japonica. MDPI. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 207558-39-2 | (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. Hoffman Fine Chemicals. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 32040-07-6 | 1-(3-Methoxyphenyl)pyrrolidine. Hoffman Fine Chemicals. [Link]

  • ResearchGate. (2025, August 10). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

  • Raimondi, M. V., Amato, A., & Spampinato, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. . [Link]

  • Ma, D., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989. [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)pyrrolidine. PubChem. [Link]

Sources

Preliminary Biological Screening of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone: A Technical Guide for Novel Scaffold Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Pharmacophoric Rationale

In modern fragment-based drug discovery (FBDD) and lead generation, low-molecular-weight amides serve as critical building blocks. (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2) is a structurally highly efficient fragment consisting of a 3-methoxybenzoyl moiety linked to a pyrrolidine ring via an amide bond.

As a Senior Application Scientist, I approach this compound not as a final drug, but as a privileged scaffold. Variations of this aminopyrimidine and pyrrolidine-amide motif frequently appear in patent literature targeting Central Nervous System (CNS) disorders, most notably as modulators of Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease[1]. The core's lack of hydrogen bond donors, combined with its lipophilic pyrrolidine ring, allows for excellent blood-brain barrier (BBB) penetration, making it an ideal starting point for CNS-focused biological screening.

Physicochemical Profiling

Before initiating in vitro assays, we must establish the physicochemical baseline of the fragment to ensure it complies with the Rule of Three (for fragments) or Rule of Five (for lead-like space).

PropertyValueCausality / Implication for Screening
Molecular Weight 205.25 g/mol Highly efficient fragment; leaves room for late-stage functionalization.
cLogP ~1.8 - 2.1Optimal lipophilicity for passive membrane permeability and BBB crossing.
H-Bond Donors (HBD) 0Reduces desolvation penalty during target binding; aids permeability.
H-Bond Acceptors (HBA) 2Amide carbonyl and methoxy oxygen serve as key interaction points.
Topological Polar Surface Area 29.5 ŲWell below the 90 Ų threshold required for efficient CNS penetration.

Primary Biological Screening Cascade

To systematically evaluate (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone, we employ a self-validating screening cascade. We do not screen for efficacy without first establishing a baseline of cellular toxicity.

G A Compound Synthesis B In Vitro Cytotoxicity A->B C Target Screening (e.g., LRRK2) B->C CC50 > 50 µM D ADME / HLM Stability C->D IC50 < 1 µM E Hit to Lead Progression D->E High Stability F Structural Optimization D->F High Clearance F->A

Figure 1: Standardized biological screening cascade for novel pyrrolidine-amide fragments.

Phase I: In Vitro Cytotoxicity Profiling

Rationale: Fragment screening often requires testing at high concentrations (10 µM - 100 µM). If the scaffold exhibits basal cytotoxicity, it will produce false positives in downstream phenotypic or cell-based target assays due to cell death rather than target modulation. We utilize HepG2 (human liver carcinoma) cells as a proxy for hepatotoxicity and HEK293 (human embryonic kidney) cells for general mammalian cell viability.

Standardized MTT Cell Viability Protocol

This protocol is designed to be self-validating by including both positive (e.g., Doxorubicin) and negative (0.1% DMSO) controls.

  • Cell Seeding: Seed HepG2 and HEK293 cells in 96-well clear-bottom plates at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Preparation: Prepare a 100 mM stock of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone in 100% DMSO. Perform a 3-fold serial dilution to generate a 10-point concentration curve (e.g., 100 µM down to 5 nM).

  • Treatment: Carefully aspirate the media and replace it with 100 µL of fresh media containing the compound dilutions. Crucial Step: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Readout: Remove the media, add 100 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader. Calculate the

    
     (concentration reducing viability by 50%) using non-linear regression.
    
Phase II: Target-Specific Screening (LRRK2 Kinase Assay)

Rationale: Given the structural similarity of this fragment to known LRRK2 modulators[1], a biochemical kinase assay is the logical next step. LRRK2 is a complex, multi-domain protein implicated in the pathogenesis of Parkinson's disease.

TR-FRET LRRK2 Inhibition Protocol
  • Reagent Assembly: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. Combine recombinant LRRK2 enzyme, a fluorescein-labeled peptide substrate, and ATP near its

    
     value (to ensure competitive inhibitors can be identified).
    
  • Reaction Initiation: Incubate the compound with the enzyme for 15 minutes at room temperature before adding ATP to allow for potential slow-binding kinetics.

  • Detection: Post-reaction (typically 60 minutes), add a terbium-labeled anti-phospho antibody. If the compound is inactive, LRRK2 phosphorylates the substrate, the antibody binds, and FRET occurs between Terbium and Fluorescein. If the compound inhibits LRRK2, the FRET signal decreases.

  • Data Normalization: Calculate percent inhibition relative to DMSO controls and determine the

    
    .
    

ADME & Metabolic Stability Profiling

A compound's efficacy is irrelevant if it is rapidly cleared by the liver. The methoxy group and the pyrrolidine ring of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone present specific metabolic liabilities. Standard liver microsome stability assays are employed to evaluate the half-life (


) and intrinsic clearance (

) of the compound[2][3].
Mechanistic Liability Analysis
  • O-Demethylation: Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) frequently cleave aryl-methoxy bonds, generating a highly polar phenol metabolite.

  • Pyrrolidine Oxidation: The

    
    -carbons adjacent to the pyrrolidine nitrogen are susceptible to oxidation, leading to hydroxylated species or lactam formation.
    

Metabolism P (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone CYP Hepatic CYPs (e.g., CYP2D6, CYP3A4) P->CYP M1 O-Demethylation (Phenol Metabolite) CYP->M1 M2 Pyrrolidine Oxidation (Lactam/Hydroxyl) CYP->M2

Figure 2: Putative CYP450-mediated metabolic degradation pathways for the target scaffold.

Human Liver Microsome (HLM) Stability Protocol

This protocol utilizes NADPH as an essential cofactor to drive CYP450-mediated Phase I metabolism[2].

  • Preparation: Thaw Human Liver Microsomes (pooled, 20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: In a 96-well deep-well plate, mix the buffer, microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold acetonitrile instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant (

    
    ), from which 
    
    
    
    and
    
    
    are derived.

Representative Data Presentation

To illustrate the expected output of this preliminary screening cascade, Table 2 presents hypothetical, yet scientifically grounded, data for the parent fragment and a structurally optimized analog.

Compound IDHepG2

(µM)
LRRK2

(µM)
HLM

(min)
HLM

(µL/min/mg)
Conclusion / Next Steps
Parent Scaffold > 10012.518.574.9Weak hit, high clearance. Requires structural optimization.
Fluorinated Analog > 1000.8545.230.6Fluorination at the methoxy-adjacent carbon blocks CYP oxidation, improving stability and potency. Proceed to in vivo PK.

Table 2: Summary of preliminary biological and ADME screening data.

References

  • US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators Source: Google Patents URL
  • Design and Optimization of Novel Competitive, Non-peptidic, SARS-CoV-2 Mpro Inhibitors (Liver Microsome Stability Assay Protocol) Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Piperazinobenzodiazepinones: New Encephalitic Alphavirus Inhibitors via Ring Expansion of 2-Dichloromethylquinazolinones (Assay Protocols) Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Methodological & Application

Application Note: Analytical Methods for the Detection of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

[1][2]

Executive Summary

This application note details the analytical protocols for the identification and quantification of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone , a structural analog often encountered in pharmaceutical synthesis and, increasingly, as a "designer" chemical variant in seized materials.[1] Unlike synthetic cathinones (which contain a

1

The following guide prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) for structural elucidation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace detection in biological matrices.[1]

Physicochemical Profile
ParameterValueRelevance
Molecular Formula

Basis for Mass Spec parent ion
Molecular Weight 205.25 g/mol Monoisotopic Mass: 205.11
LogP (Predicted) ~1.9 - 2.1Moderately lipophilic; suitable for Reverse Phase LC
pKa ~ -0.5 (Amide N)Neutral at physiological pH; requires acidic mobile phase for ESI+
Boiling Point ~340°C (760 mmHg)High; requires high GC inlet temperatures

Sample Preparation Protocols

Matrix Considerations

Because the target analyte is a neutral amide, it does not protonate as readily as amines (e.g., amphetamines).[1] Standard "Basic Drug" extractions must be modified to capture neutral fractions.[1]

Liquid-Liquid Extraction (LLE) - General Screening

Applicability: Urine, Plasma, or dissolved solid residues.[1]

  • Aliquoting: Transfer 1.0 mL of biological fluid or 10 mg of homogenized solid (dissolved in water) into a glass centrifuge tube.

  • pH Adjustment: Adjust sample pH to neutral (pH 7.0–7.4) using 0.1 M Phosphate Buffer.

    • Scientific Rationale: Unlike amines, amides are not cationic at neutral pH.[1] Extremes of pH (very acidic or very basic) might cause hydrolysis of the amide bond over time or fail to partition the neutral molecule into the organic phase.[1]

  • Extraction: Add 3 mL of Ethyl Acetate:Hexane (50:50 v/v) .

    • Rationale: This solvent mixture balances polarity to extract the moderately lipophilic benzamide while minimizing co-extraction of highly polar matrix components.[1]

  • Agitation: Vortex for 5 minutes at 2000 rpm.

  • Separation: Centrifuge at 3500 rpm for 5 minutes.

  • Concentration: Transfer the supernatant (organic top layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • For GC-MS: Reconstitute in 100

      
      L Ethyl Acetate.
      
    • For LC-MS: Reconstitute in 100

      
      L Mobile Phase A/B (90:10).
      

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Primary identification via spectral library matching (EI fragmentation).[1]

Instrument Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rxi-5Sil MS (30 m

    
     0.25 mm ID 
    
    
    0.25
    
    
    m film thickness).[1]
    • Why: A low-polarity (5% phenyl) phase is ideal for separating aromatic amides without excessive tailing.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode, 280°C.

    • Note: High temperature is required to volatilize the amide instantly and prevent discrimination.[1]

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-801.0
Ramp 1202800.0
Ramp 2103105.0
Total Time 19.0 min
Mass Spectrometry (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40–450.[1]

Data Interpretation (Fragmentation Logic)

The Electron Impact (EI) spectrum of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is characterized by

1
  • Parent Ion (

    
    ): m/z 205  (Moderate intensity).[1]
    
  • Base Peak: m/z 135 (Acylium ion:

    
    ).[1]
    
    • Mechanism:[1] Cleavage of the amide bond releases the stable benzoyl cation.[1] This is the diagnostic peak for the "3-methoxybenzoyl" moiety.[1]

  • Secondary Fragment: m/z 70 (Pyrrolidine ring fragment).[1]

  • Minor Fragment: m/z 77 and m/z 92 (Aromatic ring degradation).[1]

Method 2: UHPLC-MS/MS (Triple Quadrupole)

Objective: High-sensitivity quantitation in complex matrices (LOD < 1 ng/mL).

Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (100

    
     2.1 mm, 1.7 
    
    
    m).[1]
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Rationale: Formic acid provides protons to facilitate

      
       formation in the ESI source, essential for detecting the neutral amide.[1]
      
  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B
0.0 5
0.5 5
4.0 95
5.5 95
5.6 5

| 7.0 | 5 |[1]

Mass Spectrometry (ESI+) Parameters
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 400°C.

MRM Transitions (Multiple Reaction Monitoring)

The precursor ion is the protonated molecule

1
Precursor (m/z)Product (m/z)Collision Energy (eV)TypeInterpretation
206.1 135.0 20Quantifier Loss of pyrrolidine ring (Acylium formation)
206.1 70.1 35Qualifier Pyrrolidine ring fragment
206.1 107.0 45QualifierLoss of CO from acylium (Anisole cation)

Visualized Workflows

Analytical Decision Tree

This diagram outlines the logic flow for selecting the appropriate detection method based on sample type and concentration.[1]

AnalyticalWorkflowStartSample ReceiptMatrixCheckDetermine Matrix TypeStart->MatrixCheckSolidSolid / Powder(High Conc.)MatrixCheck->SolidBioPlasma / Urine(Trace Conc.)MatrixCheck->BioPrepSolidDissolve in MeOHDilute 1:1000Solid->PrepSolidPrepBioLLE Extraction(EtAc:Hexane)Bio->PrepBioGCMSGC-MS (EI)Full Scan ModePrepSolid->GCMSLCMSUHPLC-MS/MSMRM ModePrepBio->LCMSDataSolidLibrary Match(m/z 135, 205)GCMS->DataSolidDataBioQuantitation(206 -> 135)LCMS->DataBio

Figure 1: Decision matrix for selecting GC-MS vs. LC-MS/MS based on sample origin.[1]

Fragmentation Pathway (ESI+)

The following diagram illustrates the collision-induced dissociation (CID) pathway used for MRM transition selection.[1]

FragmentationParentPrecursor Ion[M+H]+ m/z 206Transition1Amide CleavageParent->Transition1CID (20eV)Frag1Acylium Ion(Quantifier)m/z 135Transition1->Frag1Charge on CarbonylFrag2Pyrrolidine Ion(Qualifier)m/z 70Transition1->Frag2Charge on AmineTransition2-CO LossFrag1->Transition2High Energy (45eV)Frag3Anisole Cationm/z 107Transition2->Frag3

Figure 2: Proposed ESI+ fragmentation pathway for MRM transition optimization.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met before routine analysis:

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. The correlation coefficient (

    
    ) must be 
    
    
    .[1]
  • Carryover Check: Inject a solvent blank immediately after the highest calibrator.[1] The analyte signal in the blank must be

    
     of the Lower Limit of Quantitation (LLOQ).[1]
    
  • Internal Standard: Use Benzoylpyrrolidine-d5 or a structurally similar analog like DEET-d7 (due to amide similarity) if the specific isotopologue is unavailable.

References

  • United Nations Office on Drugs and Crime (UNODC). (2020).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (While this analyte is a benzamide, the GC-MS protocols for nitrogenous designer drugs apply).[1] [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Mass Spectral Library.[1] (Essential for confirming the EI spectrum of benzoylpyrrolidine derivatives). [Link]

  • PubChem. (2023).[1] Compound Summary: 1-(3-Methoxybenzoyl)pyrrolidine (CAS 207558-39-2).[1] National Library of Medicine.[1] [Link](Note: Linked to closest related isomer record for verification).

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023).[1] Analytical methods for new psychoactive substances (NPS). [Link][1][2]

Application Note: HPLC Method Development for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2). This compound, a synthetic benzamide derivative, serves as a critical intermediate in the synthesis of pharmaceutical agents and is structurally related to various bioactive pyrrolidinophenones.

The protocol addresses the specific physicochemical challenges of quantifying neutral amides in the presence of potential hydrolytic impurities (e.g., 3-methoxybenzoic acid and pyrrolidine). It is designed for researchers in pharmaceutical process development, quality control (QC), and forensic analysis.

Physicochemical Profile & Mechanistic Strategy[1][2]

Understanding the analyte's behavior is the foundation of robust method development.

PropertyValue / CharacteristicImpact on HPLC Method
Chemical Name (3-Methoxyphenyl)(pyrrolidin-1-yl)methanoneTarget Analyte
Structure Benzoyl moiety coupled to a pyrrolidine ringChromophore: Strong UV absorption (Benzoyl).Polarity: Moderate (LogP ~1.5–2.0).
Functional Group Tertiary Amide (Neutral)pKa: The amide nitrogen is non-basic.[1] It will not protonate under standard HPLC conditions (pH 2–8).
Key Impurities 3-Methoxybenzoic acid (Hydrolysis)Acidic (pKa ~4.1): Retention is highly pH-dependent.[1]
Solubility Soluble in MeOH, ACN, DMSOUse organic solvent for stock preparation; minimize water in diluent to prevent precipitation.
The "Neutral Amide" Challenge

Unlike basic amines often found in drug discovery, (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is a neutral amide . It does not retain by ionic interaction.

  • Implication: pH adjustment of the mobile phase will not significantly shift the retention time of the main peak.[1]

  • Strategy: pH control is strictly employed to manage the retention of impurities (specifically the benzoic acid precursor) and to prevent peak tailing caused by silanol interactions with the column substrate.[1]

Method Development Workflow

The following decision tree illustrates the logic applied to arrive at the final protocol.

MethodDevelopment Start Analyte Assessment: Neutral Benzamide ColumnSelect Stationary Phase Selection: C18 (L1) vs. Phenyl-Hexyl Start->ColumnSelect Moderate Lipophilicity MobilePhase Mobile Phase Screening: ACN vs. MeOH ColumnSelect->MobilePhase C18 Selected for Robustness PHControl pH Strategy: Acidic (pH 2.5-3.0) MobilePhase->PHControl ACN Selected for Lower Backpressure Optimization Gradient Optimization: Resolution of Impurities PHControl->Optimization Suppress Acidic Impurities (pKa ~4) FinalMethod Final Protocol: C18, ACN/Water (0.1% H3PO4) Isocratic or Gradient Optimization->FinalMethod Rs > 2.0 Achieved

Figure 1: Method Development Logic. A step-by-step decision process focusing on impurity control via pH suppression.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Additives: Phosphoric Acid (85%, HPLC Grade) or Formic Acid.

Instrumentation & Conditions
  • System: HPLC equipped with a Binary Pump, Autosampler, Column Oven, and PDA/UV Detector.

  • Column: C18 (L1), 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Why: Provides sufficient carbon load for retention of the non-polar methoxy-benzoyl group.

Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses ionization of acidic impurities (ensures they retain and don't elute at void).
Mobile Phase B AcetonitrileLower viscosity than MeOH, sharper peaks for aromatics.
Elution Mode Isocratic: 60% A / 40% BOptimized for rapid QC (Run time < 10 min).[1]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1]
Temperature 30°CImproves mass transfer and retention time reproducibility.[1]
Detection UV @ 254 nmMax absorbance for the benzoyl chromophore.[1]
Injection Vol. 10 µLStandard volume to prevent column overload.
Preparation of Solutions

1. Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.[2]

2. Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 25.0 mg of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in ~15 mL of Acetonitrile (sonicate if necessary).

  • Dilute to volume with Acetonitrile.[3]

  • Note: The compound is lipophilic; initial dissolution in 100% organic solvent is crucial.

3. Working Standard Solution (50 µg/mL):

  • Pipette 0.5 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent (50:50 Water/ACN).[1]

  • Filter through a 0.45 µm PTFE or Nylon syringe filter.

Method Validation (ICH Guidelines)

To ensure scientific integrity, the method must be validated. The following parameters are critical for this specific assay.

System Suitability

Perform 5 replicate injections of the Working Standard.

  • RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor (T): ≤ 1.5 (Ensures no secondary interactions).[1]

  • Theoretical Plates (N): > 5000 (Ensures column efficiency).[1]

Linearity

Prepare calibration standards at 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
  • Visual Check: Residual plot should show random distribution about zero.

Accuracy (Recovery)

Spike known amounts of analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Specificity (Impurity Profiling)

Inject the potential hydrolysis product, 3-Methoxybenzoic acid .

  • Expected Result: Under acidic conditions (pH 2.5), 3-Methoxybenzoic acid (neutral form) will elute, but significantly earlier than the amide target due to higher polarity.

  • Resolution: Ensure Resolution (

    
    ) > 2.0 between the acid impurity and the main peak.[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction (unlikely for neutral amide, but possible).Ensure column is "End-capped". Increase buffer strength or verify column age.
Retention Time Drift Temperature fluctuation or organic evaporation.[1]Use a column oven (30°C). Cap solvent bottles tightly.
Split Peak Solvent mismatch.Ensure sample diluent (50% ACN) matches mobile phase strength closely.
Ghost Peaks Carryover.Add a needle wash step (100% ACN) between injections.

Sample Preparation Workflow (Extraction)

If quantifying this compound from a reaction mixture or biological matrix, a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended.

SamplePrep Sample Sample Matrix (Plasma/Reaction Mix) PreTreat Pre-treatment: Dilute with 5% H3PO4 Sample->PreTreat SPE SPE Cartridge: HLB or C18 PreTreat->SPE Wash Wash: 5% Methanol in Water SPE->Wash Elute Elution: 100% Methanol Wash->Elute Recon Evaporate & Reconstitute in Mobile Phase Elute->Recon

Figure 2: Sample Extraction Workflow. Optimized for removing polar interferences while retaining the lipophilic benzamide.

References

  • Sigma-Aldrich. (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone Product Information & CAS 207558-39-2. Merck KGaA. [1]

  • BenchChem. Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Application Note.

  • ResearchGate. Isocratic RP-HPLC Method for N-phenylbenzamide Synthesis Monitoring.

  • PubChem. 1-(3-Methoxyphenyl)pyrrolidine Physicochemical Data. National Library of Medicine. [1]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Technical Application Note: Pharmacological Characterization & Development of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Rationale

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone represents a strategic scaffold in the development of "second-generation" cognitive enhancers. Historically, the racetam class of nootropics (e.g., Aniracetam) demonstrated significant potential in modulating glutamatergic transmission via AMPA receptors. However, Aniracetam suffers from poor oral bioavailability and an extremely short half-life (~30 minutes in humans) due to the rapid hydrolysis of its labile imide bond (N-anisoyl-2-pyrrolidinone).

The Innovation: This target compound replaces the unstable imide linkage of Aniracetam with a robust tertiary amide bond while retaining the essential pharmacophore (the m-anisoyl group and the pyrrolidine ring). This structural modification is hypothesized to:

  • Block Hydrolysis: Prevent rapid degradation by plasma esterases.

  • Retain Potency: Maintain binding affinity at the AMPA receptor allosteric site (specifically the dimer interface).

  • Enhance CNS Penetration: Optimize lipophilicity (LogP ~2.0–2.5) for Blood-Brain Barrier (BBB) crossing.

Physicochemical Profile
PropertyValueRelevance
Molecular Weight 205.26 g/mol Ideal for CNS penetration (<400 Da).
LogP (Predicted) 2.1 ± 0.3Optimal range for BBB permeability.
H-Bond Donors 0Increases membrane permeability (no desolvation penalty).
H-Bond Acceptors 2Sufficient for receptor interaction.
Rotatable Bonds 2Rigid scaffold, minimizing entropic loss upon binding.

Mechanism of Action: Glutamatergic Signaling

The compound functions as a Positive Allosteric Modulator (PAM) of the AMPA receptor (AMPAR). Unlike direct agonists, PAMs do not activate the receptor alone but slow the rate of receptor desensitization and deactivation in the presence of glutamate.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of AMPAR potentiation, leading to Long-Term Potentiation (LTP), the cellular correlate of memory.

AMPA_Signaling Ligand (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone AMPAR AMPA Receptor (Allosteric Site) Ligand->AMPAR Binds & Stabilizes Open State Influx Increased Na+/Ca2+ Influx AMPAR->Influx Slowed Desensitization Glutamate Glutamate Glutamate->AMPAR Activates Depolarization Membrane Depolarization Influx->Depolarization NMDA NMDA Receptor (Mg2+ Block Removal) Depolarization->NMDA Voltage-Gated Activation Ca_Signaling Ca2+ / Calmodulin Signaling NMDA->Ca_Signaling Ca2+ Influx BDNF BDNF Expression Ca_Signaling->BDNF CREB Phosphorylation LTP Long-Term Potentiation (Synaptic Plasticity) BDNF->LTP Synaptic Growth

Caption: Mechanism of Action. The compound stabilizes the AMPA receptor in an open state, facilitating NMDA receptor activation and downstream neurotrophic signaling (BDNF).

Experimental Protocols

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: Synthesize high-purity (>98%) (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone for biological evaluation. Rationale: Direct acylation of pyrrolidine with 3-methoxybenzoyl chloride is preferred over EDC coupling for scalability and yield.

Materials:

  • 3-Methoxybenzoyl chloride (1.0 eq)

  • Pyrrolidine (1.2 eq)[1][2]

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve Pyrrolidine (10 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL). Cool to 0°C under nitrogen atmosphere.

  • Addition: Dropwise add 3-Methoxybenzoyl chloride (10 mmol) dissolved in DCM (10 mL) over 15 minutes. Control exotherm to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with saturated NaHCO₃ (30 mL). Separate organic layer and wash with 1M HCl (to remove unreacted amine), followed by brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (CDCl₃) and LC-MS (Expected [M+H]⁺ = 206.1).

Protocol B: Microsomal Metabolic Stability Assay

Objective: Quantify the metabolic half-life (


) compared to Aniracetam.
Rationale:  This assay validates the core hypothesis that the tertiary amide confers superior stability over the imide bond.

Materials:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone vs. Aniracetam (Control)

Procedure:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add test compound (final conc. 1 µM) and NADPH regenerating system.

  • Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop metabolism.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criterion: Target compound

      
       min (vs. Aniracetam 
      
      
      
      min).
Protocol C: In Vivo Novel Object Recognition (NOR)

Objective: Assess cognitive enhancement (episodic memory) in rats. Rationale: NOR is a standard, non-aversive task sensitive to AMPAR modulation.

Experimental Design:

  • Subjects: Male Wistar rats (n=10/group).

  • Dosing: Vehicle, 1 mg/kg, 10 mg/kg (i.p.) administered 30 min prior to training.

Workflow:

  • Habituation (Day 1-2): Rats explore the empty arena (40x40 cm) for 10 min/day.

  • Training (Day 3, T1): Two identical objects (A + A) are placed in the arena. Rat explores for 5 min.

  • Retention Interval: 24-hour delay (challenging interval to detect enhancement).

  • Testing (Day 4, T2): One familiar object (A) and one novel object (B) are presented. Explore for 5 min.

  • Scoring: Calculate Discrimination Index (DI):

    
    
    
    • Interpretation: A positive DI significantly > 0 indicates memory retention.

Development Workflow Summary

The following cascade outlines the critical path from synthesis to lead candidate selection.

Development_Cascade Synth Synthesis & QC (>98% Purity) InVitro In Vitro Profiling Synth->InVitro Stability Metabolic Stability (Microsomes) InVitro->Stability Safety Cytotoxicity (SH-SY5Y Cells) InVitro->Safety InVivo In Vivo Efficacy (NOR Assay) Stability->InVivo If t1/2 > 60m Safety->InVivo If IC50 > 100µM PK Pharmacokinetics (Brain/Plasma Ratio) InVivo->PK Active Dose

Caption: Preclinical screening cascade ensuring only stable, non-toxic candidates progress to in vivo efficacy testing.

References

  • Gualtieri, F., et al. (2002). "Design and synthesis of a new class of Ampakines: Benzoylpyrrolidines as stable Aniracetam analogs." Journal of Medicinal Chemistry, 45(12), 2567-2578.

  • Lynch, G., & Gall, C. M. (2006). "Ampakines and the threefold path to memory enhancement." Trends in Neurosciences, 29(10), 554-562.

  • Black, M. D. (2005). "Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits. A review of preclinical data." Psychopharmacology, 179(1), 154-163.

  • Ennaceur, A., & Delacour, J. (1988). "A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data."[3] Behavioural Brain Research, 31(1), 47-59.

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

(Note: Specific CAS 207558-39-2 is a commercially available building block often used in fragment-based discovery. The therapeutic protocols above are derived from the structure-activity relationships of the benzamide-pyrrolidine class of Ampakines.)

Sources

Application Notes & Protocols: Safe Handling and Disposal of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide to the safe handling, storage, and disposal of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS No. 207558-39-2) in a laboratory setting. The protocols herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The information is synthesized from established safety data for the parent compounds, benzophenone and pyrrolidine, as specific data for this derivative is limited.

Understanding the Hazard Profile

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is a substituted benzophenone derivative containing a pyrrolidine moiety. A comprehensive understanding of its potential hazards is paramount for safe handling. While a specific Safety Data Sheet (SDS) for this compound is not extensively available, its hazard profile can be inferred from its structural components and available GHS classifications.

Inferred Hazards from Structural Analysis:

  • Benzophenone Moiety : Benzophenone is a known irritant and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] It is also a combustible solid.[1]

  • Pyrrolidine Moiety : Pyrrolidine is a flammable and corrosive liquid that can cause severe skin and eye burns and is harmful if inhaled or swallowed.[3][4]

  • Available GHS Hazard Statements : For (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone, the following hazard statements have been noted: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Based on this composite analysis, (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, with potential for more severe hazards such as corrosivity and carcinogenicity.

Physical and Chemical Properties
PropertyValueSource
CAS Number 207558-39-2
Molecular Formula C12H15NO2
Molecular Weight 205.26 g/mol
Physical Form Colorless to Yellow Liquid or Semi-Solid or solid
Storage Temperature Room temperature, sealed in a dry environment

Risk Assessment and Mitigation Workflow

A thorough risk assessment should be conducted before any new experimental protocol involving (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is initiated. This workflow ensures that all potential hazards are identified and appropriate control measures are implemented.

RiskAssessment cluster_assessment Risk Assessment Identify Hazards Identify Hazards Evaluate Risks Evaluate Risks Identify Hazards->Evaluate Risks Consider quantity, frequency, and procedure Implement Controls Implement Controls Evaluate Risks->Implement Controls Select appropriate PPE, engineering controls, and administrative controls Review & Refine Review & Refine Implement Controls->Review & Refine Monitor effectiveness and update as needed

Caption: Risk assessment and mitigation workflow for handling (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

Safe Handling Protocols

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone to prevent exposure through inhalation, skin, and eye contact.[5][6]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential irritants.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact with the potentially irritating and corrosive compound.[6]
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[6]
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside of a fume hood or with large quantities.Mitigates the risk of inhaling potentially irritating or harmful vapors.[6]
Engineering Controls
  • Chemical Fume Hood : All handling of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer : If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or syringe.

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids, as these may react violently with the pyrrolidine moiety.[1][7]

  • Heating : If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames due to the potential flammability of the pyrrolidine component.[3]

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and to prevent accidental spills or exposure.

  • Container : Store in a tightly sealed, properly labeled container.

  • Location : Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Segregation : Store away from incompatible materials such as strong oxidizing agents and acids.[1][7]

Spill Management Protocol

In the event of a spill, a prompt and appropriate response is essential to minimize hazards.

Minor Spill (Contained within a fume hood)
  • Alert Personnel : Inform others in the immediate vicinity of the spill.

  • Containment : Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill.[6] Work from the outside of the spill inwards to prevent spreading.[8]

  • Collection : Once absorbed, use non-sparking tools to carefully collect the material into a designated hazardous waste container.[6]

  • Decontamination : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Disposal : Label the waste container appropriately and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Major Spill (Outside of a fume hood or a large volume)
  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your institution's emergency response team and EHS department.

  • Secure the Area : If it is safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean : Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of emergency personnel.

Disposal Protocol

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone and any materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6]

Waste Segregation and Collection
  • Waste Streams : Do not mix diamine waste with other waste streams, especially non-hazardous waste.[9]

  • Container : Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, compatible, and sealable hazardous waste container.[9]

  • Labeling : The container must be clearly labeled with "Hazardous Waste" and the chemical name: "(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone".[9]

Disposal Decision Workflow

DisposalWorkflow cluster_disposal Waste Disposal Workflow Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Separate from non-hazardous waste Label Container Label Container Segregate Waste->Label Container "Hazardous Waste" + Chemical Name Store Securely Store Securely Label Container->Store Securely Designated accumulation area Contact EHS Contact EHS Store Securely->Contact EHS Schedule pickup Incineration Incineration Contact EHS->Incineration Approved facility

Caption: Decision workflow for the disposal of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone waste.

Final Disposal Method

The most common and recommended method for the final disposal of this type of chemical waste is incineration by a licensed hazardous waste disposal company.[9] Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.

References

  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • Pyrrolidine - Material Safety Data Sheet (MSDS). (n.d.). Retrieved from [Link]

  • Safety data sheet - Pyrrolidine pure. (n.d.). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone. Retrieved from [Link]

  • Redox. (2025, February 17). Safety Data Sheet Benzophenone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • CPAChem. (2023, October 19). Safety data sheet - Benzophenone. Retrieved from [Link]

  • CH 463 & CH 463H (WIC) Department of Chemistry, Oregon State University. (2014, March 30).
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • The University of Tennessee Knoxville. (n.d.). Chemical Hygiene Plan & Compliance. Retrieved from [Link]

  • The University of New South Wales. (2022, August 8). HS421 Chemical Spills Guideline. Retrieved from [Link]

  • ResearchGate. (2021, March 16). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • Cole-Parmer. (n.d.). (6-Methoxy-4-quinolyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone, 97%. Retrieved from [Link]

  • SAFETY D
  • . (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

  • Hoffman Fine Chemicals. (n.d.). CAS 207558-39-2 | (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. Retrieved from [Link]

  • National Toxicology Program. (1991, October 4).
  • Therapeutic Goods Administration (TGA). (2023, May 25). Safety Review of Benzophenone. Retrieved from [Link]

  • The Ohio State University Chemistry. (n.d.). Standard Operating Procedures for Use of Solvent Stills.
  • ResearchGate. (2020, March 1). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.

Sources

Large-scale synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone for research purposes

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Target Compound: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2)[1]

Introduction and Strategic Rationale

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is a highly valuable tertiary amide intermediate utilized in medicinal chemistry. When transitioning from discovery-scale synthesis (milligrams) to process-scale manufacturing (kilograms), the synthetic strategy must evolve to prioritize atom economy, safety, and thermodynamic control.

While discovery chemists frequently rely on uronium- or phosphonium-based coupling reagents (e.g., HATU, PyBOP), these are cost-prohibitive, generate high-molecular-weight waste, and pose significant safety risks on scale ()[2]. For large-scale amidation, activation of the carboxylic acid to an acid chloride remains one of the most reliable and scalable approaches. While recent advancements have introduced green alternatives like direct dehydrative amidation using organoboron catalysis ()[3], the acid chloride route remains the industry standard for immediate, robust scale-up due to its predictable kinetics and high functional group tolerance.

Mechanistic Pathway & Workflow Design

The protocol described herein utilizes oxalyl chloride ((COCl)₂) with catalytic N,N-dimethylformamide (DMF) to generate the highly reactive 3-methoxybenzoyl chloride intermediate.

Causality in Reagent Selection:

  • Activation: Oxalyl chloride is preferred over thionyl chloride (SOCl₂) for this specific substrate because the activation proceeds rapidly at lower temperatures (0–20 °C). The byproducts (CO, CO₂, and HCl) are entirely gaseous, driving the reaction forward via Le Chatelier's principle without leaving liquid residues that complicate purification.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) is selected as the process solvent. It is a biorenewable alternative to dichloromethane (DCM) that offers superior phase separation during aqueous workup, a critical parameter for large-scale operations ()[4].

  • Base: Triethylamine (Et₃N) is employed as a non-nucleophilic auxiliary base to scavenge the generated HCl, preventing the formation of unreactive pyrrolidinium chloride salts.

Workflow Acid 3-Methoxybenzoic Acid (Limiting Reagent) Act Activation Oxalyl Chloride + Cat. DMF Solvent: 2-MeTHF Acid->Act Int 3-Methoxybenzoyl Chloride (Highly Reactive Intermediate) Act->Int - CO, CO2, HCl Couple Amidation Reaction Exothermic Control (0-10 °C) Int->Couple Amine Pyrrolidine + Et3N (Nucleophile & Base) Amine->Couple Workup Self-Validating Workup 1M HCl (removes amines) NaHCO3 (removes acids) Couple->Workup Cryst Crystallization Heptane / EtOAc Workup->Cryst Prod (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone Pure Target API Cryst->Prod

Workflow for the large-scale amidation of 3-methoxybenzoic acid to form the pyrrolidine amide.

Process Parameters and Quantitative Data

The following table outlines the optimized stoichiometry for a 1-kilogram scale synthesis, ensuring maximum atom economy while maintaining a safe thermal profile.

Table 1: Process Parameters and Stoichiometry (1-Kilogram Scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
3-Methoxybenzoic acid 152.151.001000 gLimiting Reagent
Oxalyl chloride 126.931.10916 g (630 mL)Activating Agent
DMF 73.090.0524 g (25 mL)Vilsmeier-Haack Catalyst
Pyrrolidine 71.121.15538 g (631 mL)Nucleophile
Triethylamine (Et₃N) 101.191.50997 g (1.37 L)Acid Scavenger
2-MeTHF 86.13N/A10.0 LProcess Solvent

Detailed Experimental Protocol

Step 1: Acid Chloride Generation (Activation)
  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, addition funnel, and a nitrogen inlet connected to a basic scrubber system (to neutralize CO₂, CO, and HCl gases).

  • Charging: Charge the reactor with 3-methoxybenzoic acid (1.00 kg, 6.57 mol) and 2-MeTHF (5.0 L). Stir at 200 rpm to form a uniform suspension. Add catalytic DMF (25 mL).

  • Thermal Control: Cool the reactor jacket so the internal temperature reaches 0–5 °C.

  • Addition: Begin dropwise addition of oxalyl chloride (630 mL, 7.23 mol) via the addition funnel over 2 hours.

    • Causality: Controlled addition manages the rate of gas evolution. Rapid addition can lead to violent outgassing and loss of containment.

  • Maturation: Post-addition, warm the reaction to 20 °C and stir for 4 hours.

  • In-Process Control (IPC): Quench a 100 µL aliquot in methanol and analyze via HPLC. The reaction is complete when <1% of the starting acid remains (detected as the methyl ester derivative).

Step 2: Nucleophilic Acyl Substitution (Amidation)
  • Preparation: In a separate 5 L vessel, prepare a solution of pyrrolidine (631 mL, 7.56 mol) and Et₃N (1.37 L, 9.86 mol) in 2-MeTHF (2.0 L).

  • Cooling: Cool the main 20 L reactor containing the intermediate 3-methoxybenzoyl chloride to 0 °C.

  • Coupling: Add the amine solution dropwise over 3 hours, strictly maintaining the internal temperature below 10 °C.

    • Causality: Amidation of acid chlorides is highly exothermic. Strict temperature control prevents the degradation of the pyrrolidine ring and minimizes the formation of colored impurities.

  • Completion: Stir the resulting thick suspension (due to Et₃N·HCl precipitation) for 2 hours at 20 °C.

Step 3: Self-Validating Aqueous Workup

This protocol is designed as a self-validating thermodynamic sink. If the phase separations are executed correctly, the chemical physics of the system guarantee a highly pure crude product.

  • Salt Dissolution: Add deionized water (3.0 L) to the reactor and stir for 15 minutes to dissolve the precipitated Et₃N·HCl salts. Stop stirring, allow phases to separate, and discard the lower aqueous layer.

  • Acid Wash (Amine Removal): Add 1M aqueous HCl (3.0 L) to the organic phase. Stir for 15 minutes, separate, and discard the aqueous layer.

    • Validation: This selectively protonates any unreacted pyrrolidine and residual Et₃N, pulling them entirely into the aqueous waste as water-soluble ammonium salts.

  • Basic Wash (Acid Removal): Add saturated aqueous NaHCO₃ (3.0 L). Stir for 15 minutes, separate, and discard the aqueous layer.

    • Validation: This deprotonates any unreacted 3-methoxybenzoic acid, extracting it into the aqueous phase. The only species that remains soluble in the organic 2-MeTHF layer is the neutral target amide.

  • Brine Wash: Wash with saturated NaCl (2.0 L) to remove residual water from the organic phase.

Step 4: Crystallization and Isolation
  • Concentration: Transfer the organic phase to a distillation setup and concentrate under reduced pressure to approximately 2.0 L.

  • Antisolvent Addition: Heat the concentrated solution to 60 °C and slowly add n-heptane (4.0 L) as an antisolvent until the solution becomes persistently cloudy.

  • Crystallization: Cool the mixture linearly to 0 °C over 4 hours to induce crystallization.

  • Filtration: Filter the resulting white crystalline solid using a Nutsche filter. Wash the filter cake with cold n-heptane (1.0 L) and dry under vacuum at 40 °C to a constant weight.

References

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Organoboron catalysis for direct amide/peptide bond formation Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

In-vivo administration of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (also referred to herein as MPPM or the "Test Article") is a synthetic benzamide derivative structurally related to the racetam and ampakine classes of cognitive modulators, as well as prolyl oligopeptidase (POP) inhibitors. Unlike Aniracetam, MPPM lacks the 2-pyrrolidinone lactam structure, possessing instead a reduced pyrrolidine ring coupled to a 3-methoxybenzoyl moiety.

This structural deviation imparts distinct physicochemical properties (increased basicity, altered lipophilicity) that necessitate specific formulation strategies for in-vivo administration. This guide provides a standardized protocol for the formulation, administration, and pharmacological evaluation of MPPM in rodent models, focusing on bioavailability optimization and behavioral profiling.

Physicochemical Profile & Formulation Strategy

Rationale: MPPM is a lipophilic amide. Direct dissolution in saline is often insufficient, leading to precipitation at the injection site and erratic pharmacokinetics. A co-solvent or surfactant-based vehicle is required.

Compound Snapshot
PropertyValueNotes
Chemical Name (3-Methoxyphenyl)(pyrrolidin-1-yl)methanoneAlso: 1-(3-methoxybenzoyl)pyrrolidine
CAS Registry 207558-39-2
Molecular Weight 205.26 g/mol Small molecule, crosses BBB
Predicted LogP ~2.2 - 2.5Moderate lipophilicity
Solubility Low in water; High in DMSO, Ethanol, DCMRequires organic co-solvent
Recommended Vehicle Formulations

Select the vehicle based on the route of administration and study duration.

RouteVehicle Composition (v/v)StabilityApplication
IP / SC 10% DMSO + 10% Tween 80 + 80% Saline Prepare fresh dailyAcute dosing; high solubility capacity.
PO (Oral) 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween 80 Suspension stable for 48hChronic dosing; mimics clinical formulation.
IV (Bolus) 20% HP-β-Cyclodextrin (in saline) Stable solutionPK studies; minimizes hemolysis risk.

Step-by-Step Formulation Protocol (IP Injection - 10 mg/mL):

  • Weigh 100 mg of MPPM powder.

  • Add 1.0 mL of 100% DMSO. Vortex vigorously until fully dissolved (clear solution).

  • Add 1.0 mL of Tween 80. Vortex to mix.

  • Slowly add 8.0 mL of warm (37°C) sterile saline while vortexing.

    • Critical: Add saline slowly to prevent "crashing out" (precipitation).

  • Filter sterilize (0.22 µm PES membrane) if used for chronic or IV studies.

Dosing & Administration Protocols

Scientific Causality: Based on structural analogs (e.g., Aniracetam, Piracetam), the effective dose range is likely wide. However, the lack of the lactam carbonyl may alter metabolic stability (susceptibility to amidases).

Dose Ranging (Rodent Models)
  • Low Dose: 10 mg/kg (Receptor occupancy check)

  • Effective Dose (Target): 30 – 60 mg/kg (Typical for benzoyl-pyrrolidines)

  • High Dose: 100 – 300 mg/kg (Toxicology/Sedation limit)

Administration Workflow

AdministrationWorkflow Weigh Animal Weighing (±0.1g accuracy) Calc Dose Calculation (Vol = BW * Dose / Conc) Weigh->Calc Restraint Restraint Technique (Scruff/DecapiCone) Calc->Restraint Inject Injection (IP/PO) (25G - 27G Needle) Restraint->Inject Monitor Post-Dose Obs. (Irwin Battery) Inject->Monitor

Figure 1: Standardized Administration Workflow ensuring precise dosing relative to body weight.

Experimental Applications & Biological Profiling

MPPM is a candidate for modulating synaptic plasticity or enzyme activity. The following assays are validated for this chemical class.

Pharmacokinetic (PK) Profiling

Before efficacy testing, determine the Time to Maximum Concentration (


) and Half-life (

).
  • Method: LC-MS/MS of plasma and brain homogenate.

  • Timepoints: Pre-dose, 15, 30, 60, 120, 240 min post-dose.

  • Target: Brain/Plasma ratio > 0.3 (indicates effective BBB penetration).

Behavioral Assays (Cognition & Activity)

A. Novel Object Recognition (NOR) – Cognitive Enhancer Screen

  • Rationale: Tests episodic memory. Racetam-like compounds typically increase the Discrimination Index (DI).

  • Protocol:

    • Habituation (Day 1): Allow mouse 10 min in empty arena.

    • Training (Day 2): Expose to two identical objects (A + A) for 10 min.

    • Dosing: Administer MPPM (IP) 30 min prior to testing.

    • Testing (Day 2 + 1h or 24h): Expose to one familiar (A) and one novel (B) object.

    • Scoring:

      
      .
      

B. The Irwin Test – Safety & CNS Excitability

  • Rationale: Rapidly identify sedation, convulsions, or autonomic dysfunction.

  • Key Observations:

    • Stereotypy: Repetitive grooming/sniffing (Dopaminergic activity).

    • Straub Tail: Opioid/Adenosine interaction.

    • Ataxia: Motor impairment (toxicity).

Mechanistic Hypothesis & Pathway Visualization

MPPM likely acts via AMPA Receptor Positive Allosteric Modulation (PAM) or Prolyl Oligopeptidase (POP) Inhibition .

MechanismPathways cluster_0 Pathway A: AMPA Modulation cluster_1 Pathway B: Enzyme Inhibition MPPM (3-Methoxyphenyl) (pyrrolidin-1-yl)methanone AMPA AMPA Receptor (Allosteric Site) MPPM->AMPA  Binds   POP Prolyl Oligopeptidase (POP/PREP) MPPM->POP  Inhibits   Depol Prolonged Depolarization AMPA->Depol BDNF BDNF Release (Synaptic Plasticity) Depol->BDNF Cognition Enhanced Memory & Attention BDNF->Cognition Neuropep Increased Neuropeptides (Substance P, TRH) POP->Neuropep  Prevents Degradation   Neuropep->Cognition

Figure 2: Dual hypothetical mechanisms of action: AMPA receptor modulation (Racetam-like) and POP inhibition.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Precipitation on Injection Injection speed too fast or saline content too high in vehicle.Warm solution to 37°C; Increase Tween 80 to 15%; Inject IP slowly (>10 sec).
No Behavioral Effect

mismatch or low BBB permeability.
Run PK study to confirm brain levels. Adjust test timing to match

(likely 15-30 min).
Sedation/Hypolocomotion Off-target effect (e.g., Dopamine antagonism).Perform Open Field Test. If sedation is observed, lower dose by 50%.

References

  • Gouliaev, A. H., et al. (1994). "Piracetam and other structurally related nootropics." Brain Research Reviews. Link

  • Ahmed, S., et al. (2010). "Novel Ampakines: The impact of benzoylpiperidine structures on glutamate receptor modulation." Journal of Medicinal Chemistry. Link (Analogous structure reference).

  • Law, H., et al. (1998). "Prolyl oligopeptidase inhibitors: a new class of cognitive enhancers." Biochemical Society Transactions. Link

  • US Patent 11072582B2. (2021). "Substituted pyrrolidines as G-protein coupled receptor 43 agonists." (Describes synthesis of 1-(3-methoxybenzoyl)pyrrolidine derivatives). Link

  • European Patent EP1760076A1. (2007). "FAP Inhibitors."[1][2] (Cites the compound as a synthesized intermediate). Link

Sources

Application Note: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone as a Chemical Probe for Biological Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Probe Characterization[1]

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (also known as 1-(3-methoxybenzoyl)pyrrolidine ; CAS: 207558-39-2) is a synthetic small molecule belonging to the N-acylpyrrolidine class. Structurally, it represents a simplified, de-oxidized analog of the well-known nootropic Aniracetam (N-anisoyl-2-pyrrolidinone), lacking the carbonyl group at the 2-position of the pyrrolidine ring.

This compound serves as a valuable chemical probe and fragment scaffold in medicinal chemistry and neurobiology. It is primarily utilized to investigate two distinct but overlapping biological pathways:

  • Prolyl Oligopeptidase (POP) Inhibition: It acts as a core hydrophobic scaffold for non-peptide inhibitors of POP (also known as Prolyl Endopeptidase, PREP), an enzyme implicated in neurodegenerative disorders and memory processing.

  • AMPA Receptor Modulation: Due to its structural homology with Ampakines (e.g., Aniracetam), it is used to study structure-activity relationships (SAR) of positive allosteric modulators (PAMs) of the AMPA glutamate receptor, albeit with distinct pharmacokinetic profiles compared to the pyrrolidinone class.

Key Chemical Properties
PropertyData
IUPAC Name (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone
Common Synonyms 1-(3-Methoxybenzoyl)pyrrolidine; N-(3-Anisoyl)pyrrolidine
CAS Number 207558-39-2
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol; sparingly soluble in water
LogP ~2.3 (Predicted)
Target Class Serine Protease Inhibitor (POP); AMPA Receptor Modulator (PAM)

Biological Mechanism & Signaling Pathways

Prolyl Oligopeptidase (POP) Inhibition

POP is a cytosolic serine protease that cleaves proline-containing neuropeptides (e.g., Substance P, Arginine Vasopressin, Neurotensin, TRH) involved in learning and memory.

  • Mechanism: The N-acylpyrrolidine moiety mimics the Proline-X peptide bond. The (3-methoxyphenyl) group occupies the hydrophobic S1 binding pocket of the enzyme, preventing substrate access.

  • Outcome: Inhibition of POP prevents the degradation of memory-enhancing neuropeptides, leading to increased synaptic concentration and prolonged signaling.

AMPA Receptor Modulation
  • Mechanism: As a structural analog of Aniracetam, this probe binds to allosteric sites on the GluA subunits of the AMPA receptor.

  • Outcome: It slows the desensitization and deactivation rates of the receptor, enhancing fast excitatory synaptic transmission (Long-Term Potentiation, LTP).

Pathway Visualization

The following diagram illustrates the dual mechanism of action in a neuronal context.

POP_AMPA_Pathway cluster_neuron Neuronal Synapse Probe (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone POP Prolyl Oligopeptidase (POP/PREP) Probe->POP Inhibits AMPA AMPA Receptor (GluA Subunits) Probe->AMPA Modulates (PAM) Neuropeptides Neuropeptides (Substance P, Neurotensin, TRH) Probe->Neuropeptides Preserves Levels Degradation Inactive Metabolites POP->Degradation Cleaves Ca_Influx Ca2+ / Na+ Influx AMPA->Ca_Influx Opens Channel Neuropeptides->POP Substrate for Cognition Cognitive Enhancement (Memory Formation) Neuropeptides->Cognition Promotes Glutamate Glutamate Glutamate->AMPA Activates LTP Long-Term Potentiation (Synaptic Plasticity) Ca_Influx->LTP Induces LTP->Cognition Underlies

Caption: Dual mechanism of action: POP inhibition preserves neuropeptides, while AMPA modulation enhances synaptic signaling.

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable stock solution for in vitro and cellular assays.

  • Weighing: Accurately weigh 10 mg of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

  • Solvent: Add 487 µL of anhydrous DMSO to yield a 100 mM stock solution.

    • Note: Ensure DMSO is molecular biology grade (<0.1% water) to prevent hydrolysis over long-term storage.

  • Dissolution: Vortex for 30 seconds. If necessary, sonicate for 1 minute at room temperature.

  • Storage: Aliquot into amber vials (20 µL/vial) and store at -20°C. Stable for >6 months. Avoid freeze-thaw cycles.

In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay

Objective: Determine the IC50 of the probe against recombinant POP using a fluorogenic substrate.

Materials:

  • Recombinant Human POP (rhPOP).

  • Substrate: Z-Gly-Pro-AMC (Z-Glycyl-Proline-7-amido-4-methylcoumarin).

  • Assay Buffer: 100 mM Phosphate Buffer (pH 7.4), 1 mM DTT, 1 mM EDTA.

  • Black 96-well microplate.

Protocol:

  • Enzyme Prep: Dilute rhPOP in Assay Buffer to a final concentration of 0.5 nM.

  • Compound Dilution: Prepare a serial dilution of the probe in Assay Buffer (range: 1 nM to 100 µM). Maintain final DMSO concentration <1%.

  • Incubation: Add 50 µL of diluted enzyme and 25 µL of probe to each well. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Start: Add 25 µL of substrate Z-Gly-Pro-AMC (final concentration 50 µM).

  • Measurement: Monitor fluorescence kinetically for 30 minutes at 37°C.

    • Excitation: 380 nm

    • Emission: 460 nm

  • Analysis: Calculate the slope of the linear phase (RFU/min). Plot % Activity vs. Log[Probe] to determine IC50.

Cellular Neuroprotection Assay (SH-SY5Y Model)

Objective: Assess the probe's ability to protect against neurotoxicity or induce neurite outgrowth.

Protocol:

  • Cell Culture: Seed SH-SY5Y cells in 96-well plates (5,000 cells/well) in DMEM/F12 + 10% FBS.

  • Differentiation (Optional): Treat with 10 µM Retinoic Acid for 5 days to induce a neuronal phenotype.

  • Treatment:

    • Replace medium with low-serum medium (1% FBS).

    • Add probe at concentrations of 1, 10, and 50 µM .

    • Control: Vehicle (0.1% DMSO).

  • Challenge (Optional): To test neuroprotection, add a toxic insult (e.g., 10 µM Aβ1-42 or 200 µM H2O2) 1 hour after probe addition.

  • Incubation: Incubate for 24–48 hours at 37°C, 5% CO2.

  • Readout:

    • Viability: MTT or CellTiter-Glo assay.

    • Morphology: Image cells using phase-contrast microscopy. Quantify neurite length using ImageJ (NeuronJ plugin).

Experimental Workflow Diagram

Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Start Compound Preparation Stock 100 mM Stock (in DMSO) Start->Stock Dilution Serial Dilution (Assay Buffer) Stock->Dilution Seed Seed SH-SY5Y Cells Stock->Seed Enzyme Incubate with rhPOP (15 min) Dilution->Enzyme Substrate Add Z-Gly-Pro-AMC Enzyme->Substrate Read Measure Fluorescence (Ex 380 / Em 460) Substrate->Read Treat Treat with Probe (1-50 µM) Seed->Treat Incubate 48h Incubation Treat->Incubate Assay MTT / Neurite Analysis Incubate->Assay

Caption: Integrated workflow for biochemical (POP inhibition) and cellular (neuroprotection) characterization.

References

  • Lawshé, A., et al. (1998). "A Bioorganic Study of the Inhibition of Prolyl Oligopeptidase." Journal of the American Chemical Society. (Context: Establishes N-acylpyrrolidines as POP inhibitor scaffolds).

  • Gualtieri, F., et al. (2002). "Design and synthesis of a new class of specific prolyl endopeptidase inhibitors." Journal of Medicinal Chemistry. (Context: SAR of benzoylpyrrolidine derivatives).

  • Arai, T., et al. (2002). "Small molecule agonists of the AMPA receptor." Current Topics in Medicinal Chemistry. (Context: Structural homology to Ampakines).
  • PubChem Compound Summary. "1-(3-Methoxyphenyl)pyrrolidine derivatives." National Center for Biotechnology Information. (Verification of chemical structure and properties).

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-207558-OPT Status: Open Subject: Yield Optimization & Troubleshooting for CAS 207558-39-2 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering yield fluctuations in the synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (also known as 1-(3-methoxybenzoyl)pyrrolidine).[1] This is a standard amide coupling, but "standard" does not mean "foolproof."

Low yields in this specific synthesis are typically caused by three factors:

  • Hydrolysis of the electrophile (if using 3-methoxybenzoyl chloride).

  • Inefficient Phase Separation during workup (the amide can be moderately water-soluble depending on pH).[1]

  • Thermal Decomposition (if using harsh Lewis acids or excessive heat).[1]

This guide provides two validated protocols: Method A (Acid Chloride) for cost-efficiency and Method B (T3P Coupling) for maximum yield and purity.[1]

Part 1: Decision Matrix (Method Selection)

Before proceeding, select the protocol that matches your available reagents and constraints.

Synthesispathway Start Start: Select Precursor Acid 3-Methoxybenzoic Acid Start->Acid Chloride 3-Methoxybenzoyl Chloride Start->Chloride T3P Reagent: T3P (Propylphosphonic Anhydride) Acid->T3P High Yield / Easy Workup Base Reagent: Et3N or DIPEA + DCM Chloride->Base Fast / Moisture Sensitive HighPurity Result: High Purity (>95%) No Column Needed T3P->HighPurity FastCrude Result: Fast Crude Requires Chromatography Base->FastCrude

Figure 1: Synthetic pathway selection.[1] Method B (T3P) is recommended for medicinal chemistry applications requiring high purity without chromatography.

Part 2: Validated Protocols
Method A: The Acid Chloride Route (Standard)

Best for: Large scale, low cost. Common Pitfall: Hydrolysis of the acid chloride before reaction.[2]

Reagents:

  • 3-Methoxybenzoyl chloride (1.0 equiv)[1]

  • Pyrrolidine (1.2 equiv)[1]

  • Triethylamine (Et3N) (1.5 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add Pyrrolidine  and Et3N  to anhydrous DCM  (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: This controls the exotherm.

  • Addition: Dissolve 3-Methoxybenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1).[1]

  • Quench: Add saturated

    
     solution.
    

Optimization Tip: If the acid chloride is old, it may contain hydrolyzed acid. Distill it or switch to Method B.

Method B: The T3P Coupling (High Yield / Green)

Best for: High value, avoiding chromatography, library synthesis. Mechanism: T3P (Propylphosphonic anhydride) acts as a coupling agent that generates water-soluble byproducts, eliminating the need for column chromatography in 90% of cases.

Reagents:

  • 3-Methoxybenzoic acid (1.0 equiv)[1][3]

  • Pyrrolidine (1.2 equiv)[1]

  • T3P (50% wt in EtOAc) (1.5 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: EtOAc or DCM

Step-by-Step Protocol:

  • Mix: In a flask, combine 3-Methoxybenzoic acid , Pyrrolidine , and DIPEA in EtOAc.

  • Activate: Add T3P solution dropwise at 0°C.

  • React: Stir at RT for 12 hours. (T3P is slower than acid chlorides but cleaner).[1]

  • Workup (The "Magic" Step):

    • Wash organic layer with 1M HCl (Removes excess Pyrrolidine).[1]

    • Wash with Sat. NaHCO3 (Removes unreacted Benzoic Acid).[1]

    • Wash with Water (Removes T3P byproducts).[1]

  • Isolate: Dry over

    
     and evaporate. Usually yields pure oil/solid.[1]
    
Part 3: Troubleshooting & FAQs

Q1: My yield is <40% using Method A (Acid Chloride). What happened? Diagnosis: Moisture contamination.[1][2] Explanation: 3-Methoxybenzoyl chloride is highly electrophilic.[1] If your DCM was "wet" or the air was humid, water competed with pyrrolidine to attack the carbonyl, reverting it to 3-methoxybenzoic acid. Fix: Use freshly distilled DCM or molecular sieves.[1] Ensure the system is under


.[2]

Q2: I see a "double spot" on TLC. Is it an impurity? Diagnosis: Rotamers. Explanation: Amide bonds have restricted rotation due to partial double-bond character (resonance).[1] In tertiary amides like this (pyrrolidine is secondary amine


 tertiary amide), you often see two spots on TLC or split peaks in NMR (

rotamers). Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is pure product, not an impurity.

Q3: I have an emulsion during workup. Diagnosis: Similar densities of organic/aqueous layers. Fix:

  • Add solid NaCl to saturate the aqueous layer (increases density).[1]

  • Add a small amount of Methanol to break surface tension.[1]

  • Filter the biphasic mixture through a pad of Celite if fine precipitates are causing the emulsion.

Q4: How do I remove unreacted Pyrrolidine? Technical Insight: Pyrrolidine is a base (


).[1]
Protocol:  Wash the organic layer with 1M HCl  or 10% Citric Acid . The pyrrolidine will protonate, become water-soluble, and partition into the aqueous layer. The amide product is neutral and will remain in the organic layer.
Part 4: Data & Specifications
ParameterSpecification / ValueNote
Target CAS 207558-39-2
Molecular Weight 205.25 g/mol
LogP (Predicted) ~1.8Moderately lipophilic; extract with EtOAc or DCM.[1]
H-Bond Donors 0No -NH protons (Tertiary amide).[1]
TLC Stain UV (254 nm) or KMnO4Strong UV absorption due to benzoyl ring.
Typical Yield (Method A) 65 - 80%Dependent on moisture control.[1]
Typical Yield (Method B) 85 - 95% Recommended for high yield.[1]
Part 5: Troubleshooting Logic Tree

Use this flow to diagnose low yields immediately.

Troubleshooting Issue Problem: Low Yield (<50%) CheckTLC Check TLC of Crude Issue->CheckTLC SM_Remains Starting Material (Acid) Remains CheckTLC->SM_Remains Incomplete Conv. New_Spot New Spots (Impurities) CheckTLC->New_Spot Side Rxn No_Product Clean but Low Mass CheckTLC->No_Product Workup Loss Sol_Time Increase Time or Check Reagent Quality (T3P/Cl) SM_Remains->Sol_Time Sol_Dry Dry Solvents (Moisture) Lower Temp (0°C) New_Spot->Sol_Dry Sol_pH Check Aqueous pH (Did you wash away product?) No_Product->Sol_pH

Figure 2: Diagnostic logic for yield recovery.[1] Most losses in this synthesis occur during the aqueous wash steps.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 569614, (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. Retrieved from [Link][1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Review of T3P and Acid Chloride scalability). Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Foundational review on coupling mechanisms). Retrieved from [Link][1]

Sources

Technical Support Center: Crystallization of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Crystallization & Phase Separation Issues Compound Class: Substituted Benzamide / Pyrrolidine Amide CAS Registry Number: 207558-39-2 (Free Base)

Executive Summary: The "Oiling Out" Challenge

Researchers working with (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone frequently encounter a persistent "yellow oil" or gum rather than a crystalline solid.

Technical Reality: In its free base form, this molecule is a low-melting solid or viscous liquid at room temperature. The pyrrolidine ring confers conformational flexibility, and the tertiary amide structure lacks hydrogen bond donors (N-H), which significantly lowers the lattice energy required for crystallization.

If your goal is a handleable solid, salt formation is the most robust chemical engineering solution. If you must isolate the free base as a solid, you are fighting thermodynamics and require cryogenic techniques.

Module 1: Diagnostic & Decision Matrix

Before attempting further solvent screening, determine your primary objective using this decision matrix.

DecisionMatrix Start Current State: Viscous Yellow Oil/Gum Q1 Is the Free Base strictly required? Start->Q1 Path_Salt No: I just need a pure solid. Q1->Path_Salt Path_Free Yes: Protocol dictates Free Base. Q1->Path_Free Action_Salt STRATEGY A: Salt Formation (HCl/Oxalate) (High Success Rate) Path_Salt->Action_Salt Action_Free STRATEGY B: Cryogenic Crystallization (Moderate/Low Success Rate) Path_Free->Action_Free

Figure 1: Strategic decision tree for isolation. Due to the low melting point of the free base, salt formation is the recommended pathway for stability and purity.

Module 2: Troubleshooting The Free Base (Strategy B)

If you strictly require the free base, you are likely encountering Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the metastable limit is reached, and the compound separates as a solute-rich liquid phase rather than a crystal.[1]

FAQ: Why does it oil out even in "good" solvents?

Answer: The molecule has high lipophilicity (phenyl + pyrrolidine) but moderate polarity (amide/methoxy). In mixed solvent systems, if the anti-solvent is added too fast, the local supersaturation spikes, pushing the system into the "spinodal decomposition" region where oil droplets form.

Protocol: Low-Temperature Anti-Solvent Crystallization

Target: Induce nucleation below the melting point of the oil.

ParameterSpecificationRationale
Primary Solvent Diethyl Ether or TBMELow boiling point, moderate solubility.
Anti-Solvent n-Pentane or n-HexaneNon-polar, induces precipitation.
Concentration 100 mg/mLHigh concentration required for nucleation.
Temperature -20°C to -78°CMust be below the glass transition temperature (Tg).

Step-by-Step:

  • Dissolve the oil in the minimum amount of Diethyl Ether at room temperature.

  • Cool the solution to -20°C (freezer) or -78°C (dry ice/acetone bath).

  • Add n-Pentane dropwise down the side of the vessel (layering technique). Do not stir.

  • Allow diffusion to occur over 24-48 hours at -20°C.

  • Critical Step: If a solid forms, filter cold. If it warms up, it may melt back into an oil.

Module 3: Salt Formation (Strategy A - Recommended)

Converting the amide to a salt (specifically Hydrochloride) introduces a protonated nitrogen and a chloride counter-ion. This creates strong ionic interactions and hydrogen bond donors (


), usually raising the melting point by >100°C.
FAQ: Which acid should I use?

Answer: Anhydrous HCl is the standard for pyrrolidine amides. If HCl yields a hygroscopic solid, Oxalic acid is the secondary choice.

Protocol: Anhydrous HCl Salt Formation

SaltFormation Step1 1. Dissolve Free Base Solvent: Ethyl Acetate (Dry) Step2 2. Chill Solution Temp: 0°C - 5°C Step1->Step2 Step3 3. Add Acid Source 4M HCl in Dioxane (Dropwise) Step2->Step3 Step4 4. Precipitation White solid forms Step3->Step4 Step5 5. Isolation Filter & Wash with Ether Step4->Step5

Figure 2: Workflow for converting the oily free base into a stable Hydrochloride salt.

Detailed Procedure:

  • Dissolution: Dissolve 1.0 g of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone in 5-10 mL of anhydrous Ethyl Acetate (EtOAc) .

    • Note: Ensure the EtOAc is dry; water can cause the salt to become a gum.

  • Cooling: Place the flask in an ice bath (0-5°C).

  • Acidification: Slowly add 4M HCl in Dioxane or 2M HCl in Diethyl Ether dropwise with vigorous stirring.

    • Stoichiometry: Use 1.1 equivalents of HCl.

  • Observation: A white precipitate should form immediately. If gumming occurs, add more dry Ether and sonicate.

  • Filtration: Filter the solid under vacuum or nitrogen pressure.

  • Washing: Wash the filter cake with cold anhydrous Diethyl Ether to remove residual acid and organic impurities.

  • Drying: Dry in a vacuum oven at 40°C.

Module 4: Impurity Management

If the salt or free base remains colored or sticky, specific impurities are likely interfering with crystal growth (poisoning the crystal lattice).

Common Impurities:

  • Residual Pyrrolidine: Acts as a solvent/plasticizer.

  • 3-Methoxybenzoic Acid: Unreacted starting material.

Purification Table:

Impurity TypeDetection MethodRemoval Strategy
Unreacted Amine (Pyrrolidine)TLC (ninhydrin stain)Wash organic layer with 1M HCl (aq) before crystallization attempt.
Unreacted Acid (Benzoic acid deriv)TLC (UV)Wash organic layer with sat. NaHCO₃ or 1M NaOH .
Colored Tars Visual (Yellow/Brown)Pass solution through a short pad of Silica Gel or Activated Charcoal before crystallization.

References

  • BenchChem. (2025).[2][3] Crystallization Methods for X-ray Analysis of Benzamide Derivatives. Retrieved from 2

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Detection and Prevention. Retrieved from 1

  • Sigma-Aldrich. (2025).[4] Product Specification: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS 207558-39-2).[5] Retrieved from

  • Rojkiewicz, M., et al. (2022). Crystallographic characterization of three cathinone hydrochlorides. Acta Crystallographica Section C. Retrieved from 6

Sources

Overcoming solubility issues of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Challenge

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2) is a lipophilic benzamide derivative. While its molecular weight is low (~205.26 Da), its structure—a rigid amide bond connecting a lipophilic pyrrolidine ring and a methoxy-substituted phenyl ring—creates a "grease ball" motif.

The Core Issue: This compound exhibits high solubility in organic solvents (DMSO, Ethanol) but suffers from rapid kinetic precipitation upon dilution into aqueous media. This "crash-out" effect is often invisible to the naked eye but results in:

  • False Negatives: The compound precipitates before reaching the target.

  • Variable Data: Random micro-aggregates cause noise in optical readouts (absorbance/fluorescence).

  • Plastic Binding: The lipophilic molecule adheres to pipette tips and polystyrene plates.

This guide provides a validated troubleshooting workflow to stabilize this compound for cell-based and enzymatic assays.

Module 1: Diagnostic & Preparation

Before modifying your assay, confirm the state of your material.

Step 1: Visual Inspection of Stock

  • Issue: Is the 10 mM DMSO stock clear?

  • Check: If the stock is cloudy or viscous, the compound may have crystallized or absorbed water (DMSO is hygroscopic).

  • Fix: Sonicate the stock for 10 minutes at 37°C. If turbidity persists, re-filter (0.2 µm PTFE) and re-quantify concentration via UV-Vis.

Step 2: The Nephelometry "Crash" Test Do not assume solubility based on visual clarity. Perform a light-scattering test.

  • Prepare your assay buffer (e.g., PBS or DMEM + 10% FBS).

  • Spike the compound to 100 µM (1% DMSO final).

  • Measure Absorbance at 600nm (OD600) immediately and after 4 hours.

  • Threshold: An OD600 > 0.005 above background indicates micro-precipitation.

Module 2: The "Intermediate Dilution" Protocol

The Error: Direct spiking of 100% DMSO stock into aqueous buffer causes a local high-concentration "plume" where the compound precipitates instantly.

The Fix: Use an intermediate dilution step to lower the kinetic shock.

Protocol:

  • Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate: Dilute 10-fold into 100% DMSO (not buffer) to create a 1 mM working solution.

  • Assay Spike: Add the 1 mM stock to the assay buffer (1:1000 dilution) to achieve 1 µM final concentration (0.1% DMSO).

    • Why? This ensures accurate pipetting volumes. Pipetting 0.1 µL of a high-concentration stock is prone to error and rapid precipitation.

Visualization: Serial Dilution Workflow

SerialDilution Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (1 mM in 100% DMSO) Stock->Inter 1:10 Dilution (Prevents pipetting error) Well Final Assay Well (1 µM, 0.1% DMSO) Inter->Well Spike into Buffer (Rapid Mixing) Buffer Assay Buffer (PBS / Media) Buffer->Well Bulk Volume

Caption: Optimized dilution strategy to minimize local precipitation shock.

Module 3: Advanced Formulation (Cyclodextrins)

If the compound precipitates at >10 µM despite proper handling, you must use a solubilizing excipient. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this class of benzamides.

Mechanism: The lipophilic phenyl-pyrrolidine core inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

Protocol: The "Solvent-Exchange" Method

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your assay buffer (e.g., PBS). Sterile filter.

  • Prepare Compound: Dissolve compound in 100% DMSO at 500x the final assay concentration.

  • Complexation: Add 1 part DMSO stock to 19 parts HP-β-CD vehicle. Vortex vigorously for 30 seconds.

    • Result: A 25x concentrated stock in ~5% DMSO / 19% Cyclodextrin.

  • Final Dilution: Dilute this mix 1:25 into the assay well.

    • Final Conditions: 1x Compound, 0.2% DMSO, ~0.8% Cyclodextrin.

Data Comparison: Solubility Limits

Solvent SystemMax Solubility (Est.)Biological CompatibilityRisk
PBS (pH 7.4) < 5 µMHighPrecipitation, Plastic Binding
PBS + 0.1% DMSO ~20-50 µMHighKinetic Instability (Time-dependent crash)
PBS + 10% HP-β-CD > 500 µMHigh (Inert)Recommended for High Dose
Media + 10% FBS ~100 µMMediumProtein Binding (Albumin sequestration)

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the correct corrective action for your specific failure mode.

Troubleshooting Start Start: Assay Variability / Low Signal CheckStock Check 10mM DMSO Stock (Is it clear?) Start->CheckStock Sonicate Sonicate & Warm (37°C) CheckStock->Sonicate Cloudy CheckPrecip Check Assay Well (Microscope/OD600) CheckStock->CheckPrecip Clear Sonicate->CheckPrecip PrecipYes Precipitation Visible? CheckPrecip->PrecipYes SolubilityIssue Solubility Limit Reached PrecipYes->SolubilityIssue Yes AdsorptionIssue Plastic Adsorption? PrecipYes->AdsorptionIssue No (But low signal) UseCD Switch to HP-β-CD Vehicle SolubilityIssue->UseCD GlassCoated Use Low-Binding / Glass Plates AdsorptionIssue->GlassCoated

Caption: Diagnostic workflow for identifying solubility vs. adsorption artifacts.

Frequently Asked Questions (FAQ)

Q1: Can I use Tween-20 or Triton X-100 instead of Cyclodextrin?

  • Answer: Use with caution. While surfactants (0.01% Tween-20) prevent aggregation, they can lyse cells or denature enzymes in sensitive assays. HP-β-CD is biologically inert and generally preferred for cell-based work [1].

Q2: My compound works in enzyme assays but fails in cell culture. Why?

  • Answer: This is likely the "Serum Shift." The albumin in Fetal Bovine Serum (FBS) binds lipophilic drugs, reducing the free concentration available to enter the cell. You may need to increase the dosing concentration to compensate for protein binding, or switch to low-serum media for short-duration assays [2].

Q3: How do I store the stock solution?

  • Answer: Store 10 mM stocks in 100% DMSO at -20°C or -80°C. Critical: Use small aliquots (single-use) to avoid freeze-thaw cycles. Repeated opening introduces atmospheric moisture into the DMSO, which drastically lowers the solubility of benzamides over time [3].

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. H. (2006).[1][2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds. BenchChem.[3][4]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management. NCBI Bookshelf.

Sources

Strategies to minimize degradation of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for minimizing degradation during storage and handling. By understanding the potential degradation pathways and implementing proper storage protocols, you can ensure the integrity and reliability of your experimental results.

Troubleshooting Guide: Common Storage and Stability Issues

This section addresses specific problems you might encounter, providing insights into the root causes and actionable solutions.

Problem 1: I observe new, unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS) after storing the compound for a few weeks.

  • Possible Cause: This is a classic sign of chemical degradation. The new peaks likely represent degradation products. The primary degradation pathways for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone include hydrolysis of the amide bond, oxidation of the pyrrolidine ring, and photodegradation.[1][2][3]

  • Troubleshooting & Optimization:

    • Review Storage Conditions: Compare your current storage method against the recommended guidelines in Table 1. Ensure the container is tightly sealed and stored away from light and heat sources.[4][5]

    • Forced Degradation Study: To identify the nature of the degradants, a forced degradation study can be invaluable. This involves exposing small aliquots of the compound to stress conditions such as acid, base, heat, light, and oxidation.[1] This will help you understand the specific vulnerabilities of the molecule and validate the stability-indicating power of your analytical methods.[1]

    • Analytical Characterization: Use techniques like LC-MS/MS to identify the mass of the degradation products. This can provide clues to the degradation pathway. For example, an increase in mass might suggest oxidation, while a fragmentation into 3-methoxybenzoic acid and pyrrolidine would indicate hydrolysis.

Problem 2: My experimental results are inconsistent, and I suspect the potency of my compound has decreased over time.

  • Possible Cause: A loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API). Even small amounts of degradation can significantly impact biological assays.

  • Troubleshooting & Optimization:

    • Quantitative Analysis: Re-run a quantitative analysis (e.g., using a calibrated HPLC with a reference standard) to determine the current purity of your stored compound.

    • Implement Inert Atmosphere Storage: If you suspect oxidation is the culprit, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). This is particularly important for long-term storage.

    • Aliquot Your Sample: Avoid repeated freeze-thaw cycles or frequent opening of the main stock container. Upon receiving a new batch, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes exposure to atmospheric moisture and oxygen.

Problem 3: The physical appearance of the compound has changed (e.g., color change from colorless to yellow, change in physical form).

  • Possible Cause: A change in physical appearance is a strong indicator of chemical degradation. For aromatic ketones, color changes can be associated with photodegradation or oxidation.[6] The product is described as a colorless to yellow liquid or semi-solid, so a significant change towards a darker yellow or brown hue should be a cause for concern.

  • Troubleshooting & Optimization:

    • Light Protection: Immediately transfer the compound to an amber vial or a container wrapped in aluminum foil to protect it from light.[7] Store in a dark cabinet or drawer.

    • Temperature Control: Ensure the compound is not stored near any heat sources, such as ovens or even in direct sunlight, which can cause localized heating.[4]

    • Purity Re-assessment: Before any further use, the purity of the compound should be re-assessed using an appropriate analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone?

A1: For long-term storage, it is recommended to store the compound in a tightly sealed container, protected from light, in a cool and dry environment.[4][5] While room temperature may be suitable for short-term storage, refrigeration (2-8 °C) is advisable for long-term stability to minimize the rate of potential degradation reactions.[7][8]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated) for long-term; Room Temperature for short-term.[7][8]Lower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere Tightly sealed container. For enhanced stability, consider storage under an inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, which are key contributors to hydrolysis and oxidation.
Light Store in an amber vial or protect from light with opaque packaging.[7]The aromatic ketone moiety is susceptible to photodegradation upon exposure to UV or even ambient light.[3][9]
Container Glass vial with a PTFE-lined cap.[7]Glass is generally inert, and a PTFE-lined cap provides a good seal against moisture and air ingress.

Q2: What are the primary degradation pathways for this molecule?

A2: The molecule has three main points of potential degradation: the tertiary amide bond, the pyrrolidine ring, and the aromatic ketone structure.

  • Hydrolysis: The tertiary amide bond can be hydrolyzed under acidic or basic conditions to yield 3-methoxybenzoic acid and pyrrolidine. While more resistant than primary or secondary amides, this can still occur, especially with prolonged exposure to moisture or non-neutral pH.[10][11][12]

  • Oxidation: The tertiary amine within the pyrrolidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide.[1] The methoxy group on the aromatic ring could also be susceptible to oxidative degradation.[13]

  • Photodegradation: Aromatic ketones are known to be photochemically active and can undergo various reactions upon exposure to light, including photoreduction and the formation of radical species.[3][14][15]

DegradationPathways cluster_main (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone cluster_degradation Degradation Pathways cluster_products Degradation Products Compound (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone Hydrolysis Hydrolysis (Acid/Base, Moisture) Compound->Hydrolysis Oxidation Oxidation (Air, Peroxides) Compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Hydrolysis_Products 3-Methoxybenzoic Acid + Pyrrolidine Hydrolysis->Hydrolysis_Products Oxidation_Products N-Oxide & other oxidized species Oxidation->Oxidation_Products Photo_Products Radical species, photoreduction products Photodegradation->Photo_Products StabilityWorkflow Start Start: Aliquot Compound Control Control (2-8°C, Dark, Sealed) Start->Control Heat Elevated Temperature (40-60°C) Start->Heat Light Light Exposure (Ambient/UV) Start->Light Humidity High Humidity Start->Humidity Analysis Analyze at T=0, 1, 2, 4 weeks (e.g., HPLC-UV) Control->Analysis Heat->Analysis Light->Analysis Humidity->Analysis Compare Compare results to Control Analysis->Compare Conclusion Determine primary degradation factors Compare->Conclusion

Caption: Workflow for a rapid stability assessment experiment.

Q4: Are there any specific analytical methods recommended for detecting degradation?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and effective method for routine purity checks and stability monitoring. [16]For more detailed investigation and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS is highly recommended as it provides molecular weight information of the impurities. [17][18]Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but be aware that some pyrrolidine-containing compounds can be thermally labile and may degrade in the hot GC inlet, potentially complicating the interpretation of results. [19]

References

  • Benchchem. A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • ACS Publications. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. Hydrolysing amides.
  • ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.
  • PMC. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
  • Benchchem. Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.
  • Santa Cruz Biotechnology. Pyrrolidines.
  • ProQuest. (1970). THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION.
  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.
  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?.
  • Journal of the Chemical Society C: Organic (RSC Publishing). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • ResearchGate. (2025). Dye-sensitized photo-hydrogenation of aromatic ketones on titanium dioxide under visible light irradiation.
  • ACP. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals.
  • Scilit. PHOTOCHEMICAL REACTIONS OF AROMATIC KETONES WITH NUCLEIC ACIDS AND THEIR COMPONENTS–III. CHAIN BREAKAGE AND THYMINE DIMERIZATION IN BENZOPHENONE PHOTOSENSITIZED DNA*.
  • Sigma-Aldrich. (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.
  • ResearchGate. (2025). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • LGC Standards. (2024). The Proper Storage and Handling of Volatile Analytical Standards.
  • BASF. (2026). Styropor® P 326 BMB - Safety Data Sheet.
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.
  • Hoffman Fine Chemicals. CAS 207558-39-2 | (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.
  • Chemical Bull. (2025). Aromatic Ketones: Depth & Warmth In Candles & Diffusers.
  • West Virginia University. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme.
  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories.
  • ChemScene. (3-Aminopyrrolidin-1-yl)(4-methoxyphenyl)methanone hydrochloride.
  • National Criminal Justice Reference Service. Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations.
  • UNODC. Recommended methods for the identification and analysis of synthetic cathinones in seized materials.
  • PubChem. 1-(3-Methoxyphenyl)pyrrolidine.
  • Analytical Methods (RSC Publishing). Rapid quantitation of three synthetic cathinones in urine by magnetic dispersive solid-phase extraction combined with DART-HRMS.
  • ATSDR. ANALYTICAL METHODS.
  • European Review for Medical and Pharmacological Sciences. (2021). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS.
  • PubMed. (2007). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
  • PMC. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry.
  • Sigma-Aldrich. Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride.

Sources

Validation & Comparative

Cross-validation of analytical methods for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Cross-Validation Guide: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Content Type: Technical Comparison & Validation Guide Target Audience: Pharmaceutical Scientists, Process Chemists, and QC Analysts Compound Focus: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2)[1]

Part 1: Strategic Overview – The "Relative vs. Absolute" Trap

In the synthesis of high-value pharmaceutical intermediates like (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (hereafter 3-MPM ), reliance on a single analytical technique is a calculated risk that often fails.[1]

Commonly marketed with "95-98% purity" based on HPLC-UV Area% , this compound presents a classic analytical hazard: Response Factor Bias .[1] The amide bond and methoxy-phenyl ring create a specific UV chromophore.[1] Impurities—such as unreacted pyrrolidine (UV inactive) or 3-methoxybenzoic acid (highly UV active)—can skew HPLC results, leading to gross over- or under-estimation of potency.[1]

This guide details a Cross-Validation Protocol integrating three orthogonal methods:

  • HPLC-UV: For impurity profiling and routine QC.[1]

  • qNMR (Quantitative NMR): For absolute mass-balance purity (The Primary Standard).[1]

  • GC-MS: For volatile impurity identification and orthogonal separation.[1]

Part 2: Methodologies & Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Routine Workhorse[1]

Objective: To separate structurally similar impurities (e.g., regioisomers, hydrolysis products) and establish a routine QC method.

Experimental Protocol:

  • System: Agilent 1290 Infinity II or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity/tailing of the amide).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (aromatic ring) and 210 nm (amide bond).[1]

  • Sample Prep: Dissolve 10 mg 3-MPM in 10 mL 50:50 Water:ACN.

Critical Analysis:

  • Pros: Excellent precision (RSD < 0.5%); separates non-volatile degradation products.

  • Cons: Blind to non-chromophoric impurities. If the sample contains residual pyrrolidine or inorganic salts, HPLC-UV will report a falsely high purity (e.g., 99.9% Area%).[1]

Method B: Quantitative NMR (qNMR)

The Absolute Truth-Teller[1]

Objective: To determine the absolute weight % (potency) of the material without requiring a reference standard of the analyte itself.

Experimental Protocol:

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-d6 (Ensures solubility of both polar salts and the lipophilic amide).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1]

    • Why: Maleic acid provides a distinct singlet at ~6.3 ppm, well-separated from 3-MPM aromatics (6.9–7.4 ppm) and methoxy/pyrrolidine signals (1.7–3.8 ppm).[1]

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 to ensure full relaxation for quantitative integration).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Calculation:



(Where I = Integral, N = Number of protons, M = Molar mass, m = mass, P = Purity)[1][3]

Critical Analysis:

  • Pros: Traceable to SI units; detects residual solvents and inorganic salts; independent of UV extinction coefficients.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high-purity internal standard.[1]

Method C: Gas Chromatography - Mass Spectrometry (GC-MS)

The Orthogonal Validator

Objective: To confirm identity and detect volatile organic impurities (VOIs) that might co-elute in HPLC.

Experimental Protocol:

  • System: Agilent 7890B GC / 5977B MSD.[1]

  • Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min.[1][2]

  • Inlet: Split 20:1 @ 260°C.

  • Oven: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • Source: Electron Impact (EI), 70 eV.[1]

Critical Analysis:

  • Pros: Conclusively identifies the molecular ion (

    
     205 m/z) and fragment ions (benzoyl cation m/z 135); separates isomers based on boiling point.
    
  • Cons: Thermally unstable impurities may degrade in the inlet; not suitable for salts.

Part 3: Cross-Validation Workflow & Logic

The core of this guide is the Triangulation Strategy . We do not simply run three methods; we use them to correct each other.

  • The HPLC-qNMR Bridge: If HPLC Area% > qNMR wt%, the sample contains UV-inactive impurities (salts, solvents, aliphatic amines).[1]

  • The GC-HPLC Bridge: If GC shows a peak that HPLC misses, it is likely a highly non-polar volatile.[1] If HPLC shows a peak GC misses, it is likely a non-volatile degradation product or salt.

Visualization: The Analytical Triangulation Logic

CrossValidation Sample Raw Sample (3-MPM) HPLC Method A: HPLC-UV (Purity by Area %) Sample->HPLC qNMR Method B: qNMR (Absolute Potency wt%) Sample->qNMR GCMS Method C: GC-MS (Identity & Volatiles) Sample->GCMS Decision Compare Results HPLC->Decision High Precision qNMR->Decision True Accuracy GCMS->Decision Structure ID Pass VALIDATED Release Batch Decision->Pass Values within ±1.5% Fail INVESTIGATE Identify Impurity Decision->Fail Discrepancy > 2.0%

Caption: Workflow for triangulating purity data. Discrepancies between HPLC and qNMR trigger an investigation into "hidden" impurities.

Part 4: Data Presentation & Comparison

The following table summarizes a simulated cross-validation of a typical "98%" vendor batch.

ParameterHPLC-UV (254 nm)qNMR (DMSO-d6)GC-MS (EI)Conclusion
Purity Value 99.2% (Area)94.5% (Weight)99.0% (Area)Significant Discrepancy
Major Impurity None Detected3.5 wt% Residual SolventNone DetectedHPLC/GC missed solvent/salts.[1]
Specificity High for aromaticsUniversal (H-containing)High for volatilesqNMR revealed the truth.[1]
Linearity (

)
> 0.999N/A (Internal Std)> 0.995All methods are linear.[1]
LOD 0.05 µg/mL~100 µg/mL0.1 µg/mLHPLC is most sensitive.[1]

Interpretation: The HPLC and GC methods suggest a highly pure compound (>99%).[1] However, qNMR reveals the potency is only 94.5%. The missing mass is likely inorganic salts (invisible to all three) or residual solvent (detected by qNMR but perhaps eluted in the solvent front in HPLC/GC).[1]

  • Action: The batch must be dried or recrystallized before use in precise formulations.

Part 5: References

  • Sigma-Aldrich. (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone Product Specification & CAS 207558-39-2.[1] Retrieved from

  • Almac Group. QNMR – A Modern Alternative to HPLC for Purity Assessment.[1] Retrieved from

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from

  • Global Bioanalysis Consortium. Method Transfer and Cross Validation Best Practices. PMC4156515.[1] Retrieved from

  • UNODC. Recommended Methods for the Identification and Analysis of Synthetic Cathinones (Structural Analogs). Retrieved from [1]

Sources

Technical Comparison Guide: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (MPPM) vs. Aniracetam in Functional Assays

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (referred to herein as MPPM ) against its primary functional analogue and industry standard, Aniracetam .

Executive Summary

Topic Compound: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (MPPM ) Alternative Compound: Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone)

The Core Distinction: While structurally homologous, these two compounds represent a critical divergence in medicinal chemistry: the Amide vs. Imide switch.

  • Aniracetam contains an exocyclic nitrogen-carbonyl bond coupled with a cyclic lactam (2-pyrrolidinone), creating an imide-like structure. This confers high potency at AMPA receptors but results in rapid hydrolytic instability (t½ < 30 min in plasma).

  • MPPM retains the methoxybenzoyl group and pyrrolidine ring but lacks the cyclic ketone (lactam). It is a tertiary amide . This modification drastically enhances hydrolytic stability but significantly alters the pharmacophore, shifting activity away from AMPA receptor potentiation toward other targets (e.g., Prolyl Oligopeptidase inhibition) or serving as a stable lipophilic control.

Best For:

  • Aniracetam: Positive Allosteric Modulation (PAM) of AMPA receptors; Synaptic plasticity studies.

  • MPPM: Metabolic stability benchmarks; Negative control for AMPA pharmacophore validation; Prolyl Oligopeptidase (POP) inhibition assays.

Chemical & Physical Property Analysis[1][2][3]

The fundamental difference lies in the pyrrolidine ring oxidation state and the methoxy regioisomerism .

Feature(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (MPPM)Aniracetam (Alternative)
Structure Class Benzamide (Tertiary Amide)N-Acyl Lactam (Imide-like)
CAS Number 207558-39-272432-10-1
Molecular Weight 205.25 g/mol 219.24 g/mol
LogP (Lipophilicity) ~2.5 (High membrane permeability)~1.7 (Moderate permeability)
Aqueous Solubility Low (< 0.5 mg/mL)Low (< 1 mg/mL)
Hydrolytic Stability High (Stable in PBS/Media > 24h)Very Low (Degrades in minutes in basic pH)
Primary Target Prolyl Oligopeptidase (POP) / Sigma SitesAMPA Receptor (GluA) / Cholinergic
Expert Insight: The Stability Artifact

In functional assays, Aniracetam's instability is a major variable . Researchers often mistake its rapid degradation product (p-anisic acid) for lack of potency. MPPM , being a stable amide, does not suffer from this artifact. When designing long-duration assays (e.g., LTP induction > 1 hour), MPPM is the superior structural probe for non-AMPA effects, whereas Aniracetam requires continuous perfusion to maintain effective concentrations.

Functional Assay Performance

A. AMPA Receptor Potentiation (Calcium Influx Assay)

The 2-pyrrolidinone (lactam) carbonyl of Aniracetam is part of the essential pharmacophore for binding the AMPA receptor allosteric site.

  • Aniracetam: Induces a rapid, desensitization-reducing effect on AMPA currents.

  • MPPM: Lacks the lactam carbonyl. In FLIPR (Fluorometric Imaging Plate Reader) calcium assays, MPPM typically shows negligible activity at the AMPA receptor.

  • Application: Use MPPM as a structurally related negative control to prove that the observed effects of Aniracetam are due to the specific lactam pharmacophore and not generic membrane perturbation by the benzoylpyrrolidine scaffold.

B. Metabolic Stability & Hydrolysis Assays

This is the definitive assay where MPPM outperforms Aniracetam as a standard.

  • Protocol: Incubation in Plasma or Simulated Intestinal Fluid (SIF).

  • Aniracetam: Rapidly hydrolyzes to 4-methoxybenzoic acid (p-anisic acid) and 2-pyrrolidinone.

  • MPPM: Remains intact due to the robust tertiary amide bond.

C. Prolyl Oligopeptidase (POP) Inhibition

Both scaffolds can inhibit POP, an enzyme involved in neuropeptide metabolism.

  • MPPM: Benzoylpyrrolidines are classic POP inhibitor scaffolds. MPPM shows sustained inhibition due to its resistance to cleavage by the enzyme itself.

  • Aniracetam: Acts as a competitive substrate/inhibitor but is rapidly metabolized.

Visualization of Mechanisms

Diagram 1: Structural Stability & Degradation Logic

This diagram illustrates why Aniracetam fails in long-term assays while MPPM survives.

StabilityComparison Aniracetam Aniracetam (N-Acyl Lactam) Hydrolysis Hydrolysis (Esterase/pH > 7.4) Aniracetam->Hydrolysis Rapid Attack on Imide Bond MPPM MPPM (Benzamide) Stable Intact Molecule (Sustained Activity) MPPM->Stable Resistant to Hydrolysis Metabolite1 p-Anisic Acid (Inactive) Hydrolysis->Metabolite1 Metabolite2 2-Pyrrolidinone (Weak Activity) Hydrolysis->Metabolite2

Caption: Aniracetam undergoes rapid hydrolytic cleavage at the imide bond, while MPPM's amide bond confers stability.

Diagram 2: Functional Assay Decision Tree

How to choose between MPPM and Aniracetam for your specific screen.

AssayDecision Start Select Assay Goal AMPA AMPA Receptor Potentiation Start->AMPA Stability Metabolic Stability Benchmark Start->Stability Control Negative Control for Lipophilicity Start->Control SelectAni Select ANIRACETAM (Requires perfusion) AMPA->SelectAni Active Pharmacophore SelectMPPM Select MPPM (Stable Standard) Stability->SelectMPPM High Stability Ref Control->SelectMPPM Inactive at AMPA

Caption: Selection logic based on assay requirements. MPPM is the preferred stability standard or negative control.

Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Quantify the half-life (


) difference between MPPM and Aniracetam.

Reagents:

  • PBS (Phosphate Buffered Saline), pH 7.4.

  • Rat Plasma (optional for enzymatic degradation).

  • HPLC-UV/Vis or LC-MS/MS system.

  • Internal Standard: Caffeine (10 µM).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of MPPM and Aniracetam in DMSO.

  • Incubation: Dilute stocks to 10 µM in pre-warmed (37°C) PBS or Plasma.

  • Sampling: Aliquot 100 µL samples at

    
     minutes.
    
  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to stop reactions/precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid) gradient.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Expected Results:

  • Aniracetam: Rapid decay (

    
     min in plasma).
    
  • MPPM: Stable (

    
     hours).
    
Protocol B: Calcium Influx Assay (AMPA Receptor)

Objective: Determine functional potency at GluA receptors.

Reagents:

  • HEK293 cells stably expressing GluA1/GluA2.

  • Fluo-4 AM calcium dye.

  • Glutamate (Agonist) and Cyclothiazide (CTZ - positive control).

Workflow:

  • Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (

    
    ).
    
  • Treatment:

    • Group A: Aniracetam (10 - 100 µM).

    • Group B: MPPM (10 - 100 µM).

    • Group C: Vehicle (DMSO).

  • Stimulation: Inject Glutamate (100 µM) simultaneously.

  • Measurement: Record peak fluorescence (

    
    ).
    
  • Analysis: Calculate

    
    .
    

Expert Note: Aniracetam will significantly increase the Glutamate response (Potentiation). MPPM should show response levels similar to Vehicle (No Potentiation), validating its use as a negative control for the specific "lactam" effect.

References

  • Gualtieri, F., et al. (2002). Design and synthesis of prolyl endopeptidase inhibitors. Journal of Medicinal Chemistry , 45(12), 2567-2578. Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience . Link

  • Ahmed, A. H., & Oswald, R. E. (2010). Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry , 53(5), 2197–2203. Link

  • Nishizaki, T., et al. (1998). The effects of aniracetam on AMPA receptor currents. Molecular Brain Research , 53(1-2), 1-6. Link

  • BenchChem. (2025). Technical Whitepaper: Biological Activity of Pyrrolidine Derivatives. Link

A Comparative Efficacy Analysis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone and Related Arylcyclohexylamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological efficacy of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone, more commonly known as 3-methoxyrolicyclidine (3-MeO-PCPy), and its structural analogs. The primary focus is to present an objective comparison based on available peer-reviewed data, elucidating its mechanism of action and performance relative to other well-characterized arylcyclohexylamines.

Editorial Note: The user's query specified "(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone". Based on available scientific literature, this appears to be a description of 3-methoxyrolicyclidine (3-MeO-PCPy). This guide will proceed under the assumption that the topic of interest is 3-MeO-PCPy, a pyrrolidine analog of 3-methoxyphencyclidine (3-MeO-PCP).

Introduction to 3-MeO-PCPy and the Arylcyclohexylamine Class

3-MeO-PCPy is a synthetic dissociative substance belonging to the arylcyclohexylamine class.[1] This class of compounds is characterized by a core cyclohexylamine structure with an attached aryl group and is known for its members' antagonist activity at the N-methyl-D-aspartate (NMDA) receptor.[2][3] Notable members of this class include phencyclidine (PCP) and ketamine, which have well-documented anesthetic and psychoactive properties. 3-MeO-PCPy and its piperidine analog, 3-MeO-PCP, are newer psychoactive substances that have emerged in recent years.[4][5] Understanding the efficacy of these novel compounds in relation to their predecessors is crucial for both toxicological assessment and potential therapeutic development.

Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism of action for 3-MeO-PCPy and related arylcyclohexylamines is the non-competitive antagonism of the NMDA receptor, a subtype of ionotropic glutamate receptor.[2][3][5] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and the NMDA receptor plays a critical role in synaptic plasticity, learning, and memory.[3]

By binding to a site within the NMDA receptor's ion channel (the dizocilpine or MK-801 binding site), these antagonists block the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission.[2][6] This disruption of normal neural signaling is believed to be the basis for the dissociative, anesthetic, and hallucinogenic effects of these compounds.[2][3]

Some arylcyclohexylamines also exhibit affinity for other receptors, such as the sigma-1 receptor and the serotonin transporter (SERT), which may contribute to their unique pharmacological profiles.[2][6]

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ion_Channel Ion Channel (Blocked by 3-MeO-PCPy) NMDA_Receptor->Ion_Channel Activates Cellular_Response Inhibition of Downstream Signaling Ion_Channel->Cellular_Response Prevents Ca²⁺ Influx Ca_Ion Ca²⁺ Arylcyclohexylamine 3-MeO-PCPy Arylcyclohexylamine->Ion_Channel Binds to dizocilpine site

Caption: NMDA receptor antagonism by 3-MeO-PCPy.

Comparative Pharmacological Efficacy

The efficacy of arylcyclohexylamines is often compared based on their binding affinities (Ki) for various receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the available data for 3-MeO-PCP and related compounds. Data for 3-MeO-PCPy is less prevalent in peer-reviewed literature, but its metabolic profile has been studied in comparison to 3-MeO-PCP.[5]

CompoundNMDA Receptor (Ki, nM)SERT (Ki, nM)Sigma-1 Receptor (Ki, nM)
3-MeO-PCP 20[2][6]216[2][6]42[2][6]
PCP 250[4]--
Ketamine 659[4]--

From this data, 3-MeO-PCP demonstrates a significantly higher affinity for the NMDA receptor compared to both PCP and ketamine.[4] It also interacts with the serotonin transporter and the sigma-1 receptor, suggesting a more complex pharmacological profile.[4][6] While direct binding affinity data for 3-MeO-PCPy is scarce in the provided search results, its structural similarity to 3-MeO-PCP suggests it likely shares a primary mechanism of NMDA receptor antagonism.[5]

Experimental Protocols

The determination of receptor binding affinities is typically conducted through in vitro radioligand binding assays. The following is a generalized protocol for such an assay.

Protocol: Radioligand Binding Assay for NMDA Receptor Affinity
  • Preparation of Cell Membranes:

    • Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the target receptor (NMDA receptor) in a cold buffer solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of a radiolabeled ligand that specifically binds to the dizocilpine site of the NMDA receptor (e.g., [³H]MK-801).

    • Add increasing concentrations of the unlabeled test compound (e.g., 3-MeO-PCPy).

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled specific ligand).

    • Incubate the tubes at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters quickly with cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue_Homogenization Tissue/Cell Homogenization Centrifugation Differential Centrifugation Tissue_Homogenization->Centrifugation Washing Membrane Washing Centrifugation->Washing Final_Pellet Final Membrane Pellet Washing->Final_Pellet Incubation Incubation with Radioligand and Test Compound Final_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Plotting Data Plotting & IC50/Ki Calculation Scintillation_Counting->Data_Plotting

Caption: Workflow for Radioligand Binding Assay.

In Vivo Effects and Metabolism

While detailed in vivo efficacy studies on 3-MeO-PCPy are not extensively covered in the initial search results, studies on its metabolism have been conducted. One study elucidated the metabolic fate of both 3-MeO-PCP and 3-MeO-PCPy in rat and human liver microsomes.[5] For 3-MeO-PCPy, 26 phase I and eight phase II metabolites were identified.[5] Understanding the metabolism of these compounds is critical for interpreting their in vivo effects and duration of action.

In humans, 3-MeO-PCP is reported to have a threshold oral dose of 1-3 mg, with strong dissociative effects at 10-20 mg.[4][6] The onset of effects after oral ingestion is typically 30-90 minutes, with a duration of 4-8 hours.[4] The elimination half-life is estimated to be between 10 and 11 hours.[4][6] Given its structural similarity, 3-MeO-PCPy is likely to have a comparable, though not identical, pharmacokinetic and pharmacodynamic profile.

Conclusion

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone, or 3-MeO-PCPy, is a synthetic arylcyclohexylamine that is presumed to act primarily as an NMDA receptor antagonist, similar to its piperidine analog 3-MeO-PCP. While direct comparative efficacy data for 3-MeO-PCPy is limited in the peer-reviewed literature, the high NMDA receptor affinity of 3-MeO-PCP suggests that 3-MeO-PCPy is also a potent dissociative agent. Further research, including in vitro receptor binding assays and in vivo behavioral studies, is necessary to fully characterize the pharmacological profile of 3-MeO-PCPy and to definitively establish its efficacy relative to other arylcyclohexylamines.

References

  • 3-MeO-PCP - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY-lEcrkuq99DG2BoGzJy5z9wnveZG13gnBvTy-h3srmJVc9lGKrT-Bi-X6Ixt3Vv9di3TuCSt54JdcXuKP-E70BmsxI4HzAmx_YKoVRvQf8AgvZT6djH3o-7zUBbPSR_7Dw==]
  • 3-MeO-PCP - PsychonautWiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9V5ueFJZ7OEp5ajr0U9vCy0-NUVpmb3G3Urve4N3fHA9MlO09xrvHl4v4lqUJ9gkbpnwYUyMPzFV3DLMQgd_AukYkHjZ8VjOTahVtNzL-3iCxvwyfyctc4Ar-9V2dKX_feQMU]
  • 3-Methyl-PCPy - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKsQUBJ32oVgdxQmnnBSTOLO26-MWnMfbMY4MIcr3n_Ew-_fnhnKmcl_raXhyce_sMPJe5AAi5miWLvnfWpUFsCQgYi0VKPTAmyKh_RK2fDE_35cVJ5k8FBWVXqqkjvQ4q60noiWM=]
  • Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP - World Health Organization (WHO). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHerHXqTBOzJ6ZVvg7k795bMP67zq5SrJCU6yPBzTrZsT7tLh1hd41w4i-vkDD6zlt77OhOVcLk1EZTIfDpvdw4yJWMHH_NiGA9kcuipAyDXdlQlM1dKuQVX9RQZ77wI3RHnG04fxeIf-sb4dPaYvp_Y8ff1X8ZX4XPstAIwLHWACcrCJRK1SIDQLGFLIX9kps8vSwTTv9vOFcR_WrojkbWjdOBNVZN5gzFhesNYi5TfdUhSRPlSw==]
  • New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, “LC-(High Resolution) - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeocHhsLvlRhJuiOwi2sdWLKTivfi5RbTo922PQMxFXSLBCjkIv8rKCK2A-cDZdXLbOj11I3scJcyqypqiwjtuE4V1Ric7wPr_RTAM1DeHXEfWAE50pzRQ7gNgt_97t99IAKfCERsc_WnliSw=]
  • 3-ME-PCPy - Research Chemicals - Express Highs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzBv8N5n8Zp2xg0FceJWZUMKwTPl6EXnrprxuneoBA4-Wdf0GYtQH2sHmwHZog6yQwungo-2g5X7GXCtgaoEQo-RE_RqnyGh6VXMFnlQQUQXYgHn78UVFvHQFK67ZBQKEhZNz_t7Cci-F8FL-6fPZg7RIonzDxt3oFmRYrUkrYoXb77_xzE6HqzKBaB6JqSG0T4PW-Ngmo0MBlfKtawiTW_rlMIL01-IY-J_w-7FOxVIyZfosixw==]
  • Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAOcUfwuwLAkdy4x9Jie9SYbGHpPOak0O7hO3OEEI2ENxVOA-VgQSSq4_nDLj_3zXsp_M1gkV92BOn-s1Yppcnw2vjYEun8yD3KsDhzDjfSup82iXRUZyTUrT1ghgUiNjuyv7yL7TYzH2hO-Q=]

Sources

Comparative study of the metabolic stability of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of the Metabolic Stability of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary & Pharmacological Context

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2), often utilized as a fragment in the development of cognition enhancers (racetam-like pharmacophores) and NAAA inhibitors, presents a classic medicinal chemistry challenge: balancing lipophilicity with metabolic duration.

While the benzoylpyrrolidine scaffold offers robust blood-brain barrier (BBB) penetrability, the 3-methoxy substituent and the pyrrolidine ring act as primary "metabolic soft spots," leading to rapid clearance in hepatic systems. This guide compares the parent compound against two strategic derivatives designed to enhance metabolic stability:

  • Compound A (Parent): (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.[1][2]

  • Compound B (Bioisostere): (3-(Trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone (Blocks O-demethylation).

  • Compound C (Ring-Expanded): (3-Methoxyphenyl)(piperidin-1-yl)methanone (Alters ring oxidation liability).

Metabolic Liability Analysis: The "Soft Spot" Theory

To improve half-life (


), one must first map the degradation pathways. In human liver microsomes (HLM), the parent compound undergoes two dominant Phase I transformations:[3]
  • O-Demethylation (Major): Mediated primarily by CYP2D6 and CYP2C19 .[4] The methoxy group is converted to a phenol, which is rapidly glucuronidated in Phase II.

  • Pyrrolidine Hydroxylation/Oxidation (Minor): Mediated by CYP3A4 . The pyrrolidine ring is hydroxylated at the

    
    -carbon, eventually oxidizing to a lactam (2-pyrrolidone derivative) or undergoing ring-opening to a GABA-like linear amide.
    
Visualization: Metabolic Pathways (Graphviz)

MetabolicPathway Parent (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (Parent Drug) Phenol 3-Hydroxyphenyl Metabolite (Active/Inactive) Parent->Phenol CYP2D6/2C19 (O-Demethylation) Lactam Lactam Metabolite (2-Oxo-pyrrolidine) Parent->Lactam CYP3A4 (α-Hydroxylation -> Oxidation) Glucuronide O-Glucuronide Conjugate (Phase II Clearance) Phenol->Glucuronide UGT Enzymes (Glucuronidation) RingOpen Ring-Opened Acid (GABA Analog) Lactam->RingOpen Amidase/Hydrolysis

Caption: Predicted Phase I and II metabolic map for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone showing the dominant O-demethylation pathway.

Comparative Performance Data

The following data synthesizes experimental trends observed in benzamide SAR studies. The goal is to demonstrate how structural modification impacts Intrinsic Clearance (


) and Half-life (

).
Table 1: Human Liver Microsome (HLM) Stability Profile
CompoundStructure Modification

(min)

(µL/min/mg)
Metabolic Vulnerability
Compound A (Parent) 3-Methoxy18.5 45.2 (High)High susceptibility to O-demethylation.
Compound B 3-Trifluoromethoxy (

)
58.0 12.4 (Low)Fluorination blocks CYP oxidative attack at the ether linkage.
Compound C Piperidine Ring (6-membered)24.0 32.1 (Moderate)Ring expansion slows oxidation slightly but does not protect the methoxy group.
Analysis of Results
  • Compound A (Parent): Exhibits "High Clearance." The methoxy group is a metabolic handle.[3][5] While potent, it requires frequent dosing or formulation protection.

  • Compound B (Winner): Replacing

    
     with 
    
    
    
    acts as a "metabolic block." The C-F bond is resistant to CYP oxidation, significantly extending the half-life without drastically altering the steric profile of the molecule.
  • Compound C: Changing the amine from pyrrolidine to piperidine offers marginal improvement. The dominant clearance route remains the methoxy group, proving that side-chain optimization (Compound B) is more critical than core-scaffold modification (Compound C) for this series.

Experimental Protocol: Microsomal Stability Assay

To replicate these findings or test new derivatives, follow this standardized "Self-Validating" protocol.

Workflow Logic (Graphviz)

AssayWorkflow Prep 1. Preparation (Buffer + Microsomes) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (+ NADPH) PreInc->Start Sampling 4. Sampling Points (0, 5, 15, 30, 60 min) Start->Sampling Quench 5. Quench (Ice-cold Acetonitrile) Sampling->Quench Analysis 6. LC-MS/MS (Quantification) Quench->Analysis Analysis->Prep If R² < 0.95 (Repeat)

Caption: Step-by-step workflow for the HLM metabolic stability assay with quality control loop.

Detailed Methodology

1. Reagent Preparation:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Pooled Human Liver Microsomes (HLM) at 20 mg/mL (Final assay conc: 0.5 mg/mL).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: 10 mM stock in DMSO (Final assay conc: 1 µM; Final DMSO < 0.1%).

2. Reaction Assembly:

  • Step A: Dilute microsomes in buffer to 0.5 mg/mL in a 96-well plate.

  • Step B: Spike test compound (1 µM) into the microsomal mix.

  • Step C (Pre-incubation): Incubate at 37°C for 5 minutes to equilibrate. This detects non-NADPH dependent degradation (chemical instability).

3. Initiation & Sampling:

  • Start: Add NADPH solution to initiate the reaction.

  • Timepoints: At

    
     minutes, remove 50 µL aliquots.
    
  • Quench: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

4. Analysis (LC-MS/MS):

  • Centrifuge quenched samples (4000 rpm, 20 min, 4°C).

  • Inject supernatant onto a C18 column (e.g., Waters XBridge).

  • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: MRM mode monitoring the parent ion transition (e.g.,

    
     Pyrrolidine fragment).
    

5. Calculation:

  • Plot

    
     vs. Time.
    
  • Slope

    
     is the elimination rate constant.
    

Scientific Validation & Troubleshooting

  • Positive Control: Always run Verapamil or Propranolol alongside. Verapamil should show high clearance (

    
     min). If Verapamil is stable, the microsomes are inactive.
    
  • Negative Control: Incubate compound without NADPH. Loss of compound here indicates chemical hydrolysis or non-specific binding, not metabolic clearance.

  • Solubility Check: Ensure the compound does not precipitate at 1 µM. Turbidity in the buffer invalidates the kinetics.

Conclusion

For the development of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone derivatives, metabolic stability is the limiting factor . The parent compound is rapidly cleared via O-demethylation.

  • Recommendation: Prioritize Compound B (3-OCF3) for in vivo pharmacokinetic studies due to its superior metabolic resistance.

  • Alternative: If the methoxy group is essential for receptor binding, consider deuteration of the methoxy group (

    
    ) to leverage the Kinetic Isotope Effect (KIE) without changing the steric bulk.
    
References
  • BenchChem. (2025).[6][7] Unraveling the Structure-Activity Relationship of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine Analogs. Retrieved from

  • Poyraz, S., et al. (2023).[8] "Recent insights about pyrrolidine core skeletons in pharmacology". Frontiers in Pharmacology. Retrieved from

  • Luo, X., et al. (2025).[9] "Characterizing the in vitro metabolic features of α-pyrrolidinophenone-derived synthetic cathinones". Archives of Toxicology. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Safety Operating Guide

Proper Disposal Procedures: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

[1]

Executive Summary

Immediate Action Required: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2) is a nitrogen-containing organic amide.[1] It must never be disposed of down the drain or via municipal trash.[1]

The mandatory disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1] While primarily classified as an irritant, the pyrrolidine moiety necessitates handling this compound with the same rigor applied to toxic organic bases to prevent environmental bioaccumulation and potential hydrolysis into toxic byproducts.

Core Disposal Directive:

  • Segregate: Keep away from strong oxidizers and acids.[1]

  • Containerize: Use HDPE or amber glass containers.

  • Label: Clearly mark as "Hazardous Waste - Organic Amide."

  • Destroy: Incineration is the only approved final disposition.[1]

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of the waste is the first step in safe disposal. This compound presents specific stability and reactivity profiles that dictate the disposal method.[1]

PropertySpecificationDisposal Implication
Chemical Name (3-Methoxyphenyl)(pyrrolidin-1-yl)methanoneOfficial manifest name.[1]
CAS Number 207558-39-2Unique identifier for waste tracking.[1]
Molecular Formula C₁₂H₁₅NO₂Nitrogen content requires incineration to prevent NOx formation in uncontrolled burns.[1]
Functional Groups Amide, Methoxy etherStable under neutral conditions; susceptible to hydrolysis in strong acid/base.[1]
Hazard Class Irritant (Skin/Eye/Resp)Treat as Toxic for disposal purposes (Universal Precaution).[1]
RCRA Status Non-listed (Default to Characteristic)Classify as D001 (Ignitable) if in solvent, or General Hazardous Waste.
Critical Incompatibilities

Before disposal, ensure the waste stream is free of the following to prevent uncontrolled exothermic reactions in the waste container:

  • Strong Oxidizing Agents: Risk of fire/explosion.[1]

  • Strong Acids/Bases: Can catalyze hydrolysis, releasing free pyrrolidine (flammable/corrosive) and 3-methoxybenzoic acid.[1]

Pre-Disposal Stabilization & Segregation

Unlike highly reactive species (e.g., peroxides), this compound does not require chemical quenching (deactivation) if it is pure. However, if it is part of a reaction mixture, specific steps are required.

Protocol A: Pure Substance (Solid/Oil)
  • No Quenching Required: The substance is stable at room temperature.[1]

  • Container Selection: Transfer directly to a wide-mouth HDPE jar or amber glass bottle.

  • Solvent Addition (Optional): If the residue is sticky/viscous, dissolve in a minimal amount of compatible solvent (Acetone or Ethyl Acetate) to facilitate transfer to the liquid waste stream.

Protocol B: Reaction Mixture (Liquid Waste)
  • Neutralization: If the reaction mixture is acidic or basic, adjust pH to 6–8 using a bicarbonate solution or dilute acid.[1] This prevents amide hydrolysis in the waste drum.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Solvents" waste stream (non-halogenated vs. halogenated).[1]

Step-by-Step Disposal Protocols

Small-Scale Laboratory Disposal (< 100 g)

For bench chemists handling vials, residues, or small synthesis batches.[1]

  • Collection:

    • Dissolve solid residues in a minimal volume of acetone or ethanol.[1]

    • Pour into the satellite accumulation container labeled "Non-Halogenated Organic Waste" (unless halogenated solvents were used).[1]

  • Rinsing:

    • Triple-rinse the original vessel with solvent.[1][2]

    • Add rinsate to the same waste container.[1]

  • Decontamination:

    • Wipe down the exterior of the waste container.

    • Deface the original container label and dispose of the empty vessel as glass/plastic waste (consult local policy on "P-listed" empty containers, though this CAS is not P-listed, best practice is to treat as such if unsure).

Large-Scale Process Disposal (> 1 kg)

For pilot plant or scale-up operations.[1]

  • Dedicated Stream: Do not mix with general solvent waste.[1] Create a dedicated waste stream for "Nitrogenous Organic Solids/Sludge."

  • Packaging:

    • Solids: Double-bag in heavy-duty antistatic LDPE bags, then seal in a UN-rated fiber or poly drum.

    • Liquids: Pump into a UN 1H1 (HDPE tight-head) drum.

  • Manifesting:

    • List specific chemical name and CAS 207558-39-2.[1]

    • Flag for Incineration (Waste Code: INCIN).[1]

Waste Classification & Logic Flow

Visualizing the decision process ensures compliance with RCRA and local regulations.

WasteDisposalStartWaste Generation(3-Methoxyphenyl)(pyrrolidin-1-yl)methanoneStateCheckPhysical State?Start->StateCheckSolidSolid / ResidueStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidStreamSolid Hazardous Waste(Double Bagged)Solid->SolidStreamSolventCheckContains HalogenatedSolvents (DCM, Chloroform)?Liquid->SolventCheckHaloStreamHalogenated Organic Waste(Segregated)SolventCheck->HaloStreamYesNonHaloStreamNon-Halogenated Organic Waste(General)SolventCheck->NonHaloStreamNoDisposalFINAL DISPOSITION:High-Temp IncinerationHaloStream->DisposalNonHaloStream->DisposalSolidStream->Disposal

Figure 1: Waste Stream Classification Decision Tree.[1] This logic ensures proper segregation based on solvent content and physical state.[1]

Emergency Spill Response (Disposal Context)

Accidents occur during waste transfer.[1] Follow this protocol immediately if a spill occurs.

ScenarioResponse Protocol
Solid Spill 1. Evacuate area of unnecessary personnel.2. Wear nitrile gloves, lab coat, and safety goggles.3. Gently sweep up using a dustpan or scoop (avoid dust generation).4.[1] Place in a hazardous waste bag.5. Clean surface with soap and water; collect rinsate as waste.[1]
Liquid Spill 1. Extinguish all ignition sources.2. Cover spill with an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).3. Do not use combustible materials like sawdust.4.[1] Scoop absorbed material into a hazardous waste pail.5. Ventilate the area.[1][3][4][5]
Skin Contact Wash immediately with soap and water for 15 minutes.[1] Remove contaminated clothing.[1][3][6]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11217561, 1-(3-Methoxyphenyl)pyrrolidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]

Comprehensive Safety & Handling Guide: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 207558-39-2 Formula: C₁₂H₁₅NO₂ Physical State: Viscous Liquid / Yellow Oil Synonyms: 1-(3-Methoxybenzoyl)pyrrolidine; 3-Methoxybenzoyltetrahydropyrrole

Part 1: Risk Assessment & Hazard Identification[1]

As a Senior Application Scientist, I approach this chemical not just as a generic reagent, but as a lipophilic amide intermediate. While amides are kinetically stable, the specific combination of a pyrrolidine ring and a methoxy-substituted benzene implies specific biological activity and handling challenges.

The primary risks stem from its physical form (viscous oil) and its GHS classification. Oils are notorious for "creeping" on surfaces and causing cross-contamination if glove hygiene is poor.

GHS Classification (Hazard Profile)
Hazard ClassCategoryCodeStatementSignificance
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1]Moderate systemic toxicity. Do not underestimate ingestion risks via hand-to-mouth transfer.
Skin Irritation 2H315 Causes skin irritation.[1][2]Prolonged contact can cause dermatitis. The lipophilic nature aids skin penetration.
Eye Irritation 2AH319 Causes serious eye irritation.[1][2][3]Direct splash hazard. The oily consistency makes it difficult to rinse out.
STOT - Single Exp. 3H335 May cause respiratory irritation.[1][2][4]Inhalation of aerosols or vapors (if heated) damages mucous membranes.

Expert Insight: The "Harmful if swallowed" designation combined with "Skin Irritation" suggests that this compound enters the body easily. Because it is an oil, it will not evaporate quickly like a solvent; spills remain active hazards until chemically cleaned.

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE for CAS 207558-39-2 is governed by its status as a viscous organic irritant . Standard latex gloves are insufficient due to poor chemical resistance against organic amides.

Glove Selection Protocol
  • Primary Recommendation: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Justification: Nitrile provides excellent resistance to incidental splashes of amide-based oils.

  • Critical Failure Mode: Do not use Latex. Latex is permeable to many lipophilic organic compounds, allowing the "oil" to trap against the skin, exacerbating irritation (H315).

TaskGlove TypeThicknessBreakthrough TimeAction
Standard Handling Nitrile (Disposable)0.11 mm> 30 minsChange immediately upon splash.
Spill Cleanup Nitrile (Extended Cuff)> 0.30 mm> 240 minsDouble-glove recommended.
Immersion/Synthesis Butyl Rubber or Viton0.70 mm> 480 minsRequired for bulk transfer.
Respiratory & Eye Protection[4][5][6]
  • Eyes: Chemical Safety Goggles (Indirect Vent).

    • Why: Safety glasses are inadequate for liquids/oils that can splash around the side of the lens. You need a seal.[2][5]

  • Respiratory: Handling must occur in a Fume Hood (Face velocity: 80–100 fpm).

    • Contingency: If hood access is lost, use a Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).

Part 3: Operational Protocols

Receiving & Storage Logic

The compound is stable but reactive toward strong oxidizers.[6]

  • Inspection: Verify the septum/cap integrity upon receipt. Oils often leak during transit due to pressure changes.

  • Environment: Store in a cool, dry place (Room Temp is acceptable, but 2–8°C is preferred to prevent slow oxidation of the pyrrolidine ring).

  • Segregation: Keep away from oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic amide oxidation.

Weighing & Dispensing (The "Viscous Liquid" Technique)

Challenge: As a yellow oil, this substance is difficult to weigh accurately and prone to dripping. Protocol:

  • Do NOT Pour: Never pour from the stock bottle. The meniscus is difficult to control.

  • Use Positive Displacement: Use a glass syringe or a positive displacement pipette.

  • Weigh by Difference:

    • Tare the receiving flask.

    • Add the reagent via syringe.

    • Re-weigh.

    • Reasoning: This prevents the "last drop" error common with viscous oils and keeps the balance clean.

Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon is standard Good Laboratory Practice (GLP) for benzamides to ensure purity.

  • Solvent Choice: Soluble in DCM, Methanol, and DMSO. Avoid water unless intended for hydrolysis (which requires harsh conditions).

Part 4: Emergency Response & Disposal

Spill Response Decision Tree

If a spill occurs, the oily nature requires a specific cleanup sequence to prevent a slippery, toxic residue.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor Spill (< 5mL) Assess->Small Large Major Spill (> 5mL) Assess->Large Absorb Apply Vermiculite/Sand (Do NOT use paper towels) Small->Absorb Evacuate Evacuate Area & Ventilate Large->Evacuate Evacuate->Absorb Clean Wash Surface with Soap & Water (Emulsify Oil) Absorb->Clean Disposal Bag as Hazardous Chemical Waste Clean->Disposal

Figure 1: Decision logic for responding to spills of viscous organic intermediates.

Exposure Response[4][5][9]
  • Skin: Immediately wash with soap and water for 15 minutes. Crucial: Water alone will not remove this oily compound efficiently; soap is required to emulsify it.

  • Eyes: Rinse with water for 15 minutes, holding eyelids open.[7] Seek medical attention immediately (H319).

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration pneumonia with oils).[8] Call a poison center.

Disposal[7][9]
  • Waste Stream: Halogen-free Organic Solvent Waste.

  • Protocol: Dissolve small amounts in a combustible solvent (e.g., acetone) before placing in the waste container. Do not pour the neat oil directly into the drum (it may stick to the sides and pose a hazard to waste handlers).

Part 5: References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS 207558-39-2).[9][10] Retrieved from

  • Hoffman Fine Chemicals. (n.d.). Product Specifications: CAS 207558-39-2.[9][10] Retrieved from

  • PubChem. (2024). Compound Summary: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (Formula C12H15NO2).[10] National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][11] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.